Product packaging for dichotomine B(Cat. No.:)

dichotomine B

Cat. No.: B12407399
M. Wt: 272.26 g/mol
InChI Key: PKSXEHHRROSXPR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dichotomine B is a natural product found in Stellaria dichotoma with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B12407399 dichotomine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1

InChI Key

PKSXEHHRROSXPR-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Dichotomine B: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichotomine B, a β-Carboline alkaloid isolated from Stellaria dichotoma, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-atrophic properties. This technical guide elucidates the core mechanism of action of this compound, focusing on its modulation of key signaling pathways. Through a comprehensive review of preclinical studies, this document details the experimental evidence, quantitative data, and underlying molecular interactions that govern the pharmacological effects of this compound. The information presented herein is intended to provide a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting inflammatory and muscle wasting disorders.

Core Mechanism of Action: Modulation of Key Signaling Pathways

The primary mechanism of action of this compound lies in its ability to modulate critical intracellular signaling cascades involved in inflammation and muscle protein homeostasis. Preclinical evidence strongly indicates that this compound exerts its therapeutic effects through the regulation of the TLR4/MyD88/mTOR pathway in the context of neuroinflammation and the suppression of key atrophy-related genes in skeletal muscle. Furthermore, emerging research suggests its involvement in the PI3K/Akt/mTOR and AMPK signaling pathways , particularly in models of neurodegenerative disease.

Anti-Neuroinflammatory Action via TLR4/MyD88/mTOR Pathway Regulation

In the central nervous system, this compound has been shown to attenuate neuroinflammatory responses, primarily by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a critical component of the innate immune system and its overactivation in microglia, the resident immune cells of the brain, is a hallmark of neuroinflammation.

This compound intervenes in this pathway at multiple levels:

  • Inhibition of TLR4 and MyD88: Studies have demonstrated that this compound significantly inhibits the protein and mRNA expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[1] This action effectively dampens the initial inflammatory signal triggered by stimuli such as lipopolysaccharide (LPS).

  • Modulation of mTOR Signaling: this compound also influences the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. Specifically, it has been observed to decrease the phosphorylation of mTOR and its downstream effector, ribosomal protein S6 (RPS6).[1]

  • Induction of Autophagy: The compound promotes autophagy, a cellular process for degrading and recycling damaged components, as evidenced by increased expression of LC3II/LC3I and Beclin-1.[1]

The culmination of these effects is a significant reduction in the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1]

Signaling Pathway Diagram: TLR4/MyD88/mTOR Inhibition by this compound

Dichotomine_B_TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS/ATP TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates mTOR_complex p-mTOR/mTOR MyD88->mTOR_complex Activates RPS6 p-RPS6/RPS6 mTOR_complex->RPS6 Activates p62 p62 mTOR_complex->p62 Activates Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) mTOR_complex->Inflammation Promotes Autophagy Autophagy (LC3II/LC3I, Beclin-1) p62->Autophagy Inhibits DichotomineB This compound DichotomineB->TLR4 Inhibits DichotomineB->MyD88 Inhibits DichotomineB->mTOR_complex Inhibits DichotomineB->Autophagy Promotes

Caption: this compound inhibits the TLR4/MyD88/mTOR pathway, reducing inflammation.

Anti-Atrophic Action in Skeletal Muscle

This compound has demonstrated significant potential in combating skeletal muscle atrophy induced by conditions such as starvation and dexamethasone treatment.[2] Its mechanism in this context revolves around the suppression of the ubiquitin-proteasome system, which is responsible for the degradation of muscle proteins.

The key molecular targets of this compound in muscle cells include:

  • FoxO3a: this compound suppresses the expression of the transcription factor Forkhead box O3 (FoxO3a), a master regulator of atrophy-related genes.[2]

  • Atrogin-1 and MuRF-1: Consequently, the expression of two critical muscle-specific E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and Muscle RING-finger protein-1 (MuRF-1), is downregulated.[2] The inhibition of these ligases prevents the tagging of muscle proteins for degradation.

This anti-catabolic activity leads to the preservation of muscle mass and strength.

Logical Relationship Diagram: Anti-Atrophic Mechanism of this compound

Dichotomine_B_Atrophy_Pathway Atrophy_Stimulus Atrophy Stimulus (e.g., Starvation, Dexamethasone) FoxO3a FoxO3a Expression Atrophy_Stimulus->FoxO3a Atrogin1_MuRF1 Atrogin-1 & MuRF-1 Expression FoxO3a->Atrogin1_MuRF1 Protein_Degradation Muscle Protein Degradation Atrogin1_MuRF1->Protein_Degradation Muscle_Atrophy Skeletal Muscle Atrophy Protein_Degradation->Muscle_Atrophy DichotomineB This compound DichotomineB->FoxO3a Inhibits

Caption: this compound prevents muscle atrophy by inhibiting FoxO3a and downstream targets.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Molecular Docking Scores of this compound

Target ProteinLibDock ScorePositive Control (Diazepam) LibDock ScoreReference
TLR4125.3394.52[1]
MyD88108.7885.17[1]
mTOR115.4692.31[1]

Table 2: Effective Concentrations of this compound in Preclinical Models

Model SystemConditionEffective Concentration/DosageObserved EffectReference
BV2 Microglia (in vitro)LPS/ATP-induced neuroinflammation20, 40, 80 µmol/LAttenuation of inflammatory responses[1]
C2C12 Myotubes (in vitro)Dexamethasone-induced atrophy10, 30 µMReversal of myotube thickness reduction[2]
C2C12 Myotubes (in vitro)Serum-free starvation1, 10 µMMaintenance of myotube diameter and MHC protein levels[2]
Mice (in vivo)Starvation-induced muscle atrophy10 mg/kgPreservation of muscle strength and mass[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to elucidate the mechanism of action of this compound.

In Vitro Neuroinflammation Model
  • Cell Line: BV2 murine microglial cells.

  • Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) (10 µg/mL) and Adenosine triphosphate (ATP) (5 mM).

  • Treatment: this compound is administered at concentrations of 20, 40, and 80 µmol/L. A TLR4 inhibitor, TAK-242 (10 µmol/L), is used as a positive control.

  • Assays:

    • Cell Viability: MTT assay.

    • Cytokine Measurement: ELISA for IL-6, IL-1β, and TNF-α.

    • Protein Expression Analysis: Western blot for TLR4, MyD88, p-mTOR/mTOR, p62, p-RPS6/RPS6, LC3II/LC3I, and Beclin-1.

    • Gene Expression Analysis: RT-PCR for TLR4, MyD88, mTOR, p62, RPS6, LC3B, and Beclin-1 mRNA.

  • Workflow Diagram:

Neuroinflammation_Workflow start Start: BV2 Microglia Culture induce Induce Inflammation (LPS + ATP) start->induce treat Treat with this compound (20, 40, 80 µM) induce->treat assays Perform Assays treat->assays viability MTT Assay (Cell Viability) assays->viability elisa ELISA (Cytokine Levels) assays->elisa western Western Blot (Protein Expression) assays->western pcr RT-PCR (Gene Expression) assays->pcr end End: Analyze Data viability->end elisa->end western->end pcr->end

References

Dichotomine B: A Novel Modulator of the TLR4/MyD88-mTOR Signaling Pathway in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response that, when dysregulated, can lead to chronic inflammation and neuronal damage. Dichotomine B, a β-Carboline alkaloid isolated from Stellariae Radix, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the role of this compound in modulating the TLR4/MyD88-mTOR signaling pathway, based on findings from preclinical studies. We will delve into the molecular mechanisms, present available data in a structured format, detail relevant experimental protocols, and visualize the complex signaling cascades and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neuroinflammatory disorders.

Introduction to this compound and the TLR4/MyD88-mTOR Signaling Pathway

This compound is a natural alkaloid compound that has been identified for its potent anti-inflammatory properties.[1] It is derived from Stellariae Radix, a plant used in traditional Chinese medicine. Recent research has focused on its potential to attenuate neuroinflammatory responses, making it a molecule of interest for the development of treatments for neurodegenerative diseases.

The TLR4/MyD88-mTOR signaling pathway is a crucial cascade in the innate immune system. TLR4, a pattern recognition receptor, is activated by exogenous ligands such as lipopolysaccharide (LPS) from Gram-negative bacteria, and endogenous danger-associated molecular patterns (DAMPs).[2] Upon activation, TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This interaction initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[2][3]

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation.[4] The TLR4/MyD88 pathway can activate mTOR signaling, which in turn can influence various cellular processes, including autophagy and inflammation. Dysregulation of this intricate network is implicated in a host of inflammatory and autoimmune diseases.

Mechanism of Action of this compound

Studies have shown that this compound exerts its anti-inflammatory effects by directly targeting key components of the TLR4/MyD88-mTOR signaling pathway. In a model of neuroinflammation using LPS and ATP-stimulated BV2 microglial cells, this compound was found to significantly inhibit the expression of TLR4 and its downstream adaptor protein MyD88 at both the mRNA and protein levels.[1] This inhibitory action effectively dampens the initial inflammatory signal.

Furthermore, this compound was observed to suppress the phosphorylation of mTOR and its downstream effector, ribosomal protein S6 (RPS6).[1] By inhibiting the mTOR signaling cascade, this compound can modulate cellular metabolism and promote autophagy, a cellular recycling process that is often impaired during inflammation. The increased expression of autophagy markers such as LC3II/LC3I and Beclin-1 following this compound treatment supports this proposed mechanism.[1]

Molecular docking studies have predicted that this compound has a high affinity for TLR4, MyD88, and mTOR, suggesting a direct interaction with these target proteins.[1]

Signaling Pathway Diagram

TLR4_MyD88_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS/ATP TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 mTORC1 mTORC1 MyD88->mTORC1 Activates p_mTOR p-mTOR mTORC1->p_mTOR Phosphorylates p_RPS6 p-RPS6 p_mTOR->p_RPS6 Phosphorylates Autophagy_Proteins Autophagy Proteins (LC3II/I, Beclin-1) p_mTOR->Autophagy_Proteins Inhibits RPS6 RPS6 Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) p_RPS6->Inflammation Promotes DichotomineB This compound DichotomineB->TLR4 Inhibits DichotomineB->MyD88 Inhibits DichotomineB->p_mTOR Inhibits

Caption: this compound inhibits the TLR4/MyD88-mTOR pathway.

Quantitative Data Summary

While the full text of the primary study "this compound Attenuates Neuroinflammatory Responses by Regulating TLR4/MyD88-mTOR Signaling Pathway in BV2 Cells" was not accessible to retrieve specific numerical data, the abstract and related summaries provide qualitative descriptions of the significant effects of this compound. The following tables summarize these findings.

Table 1: Effect of this compound on Cell Viability and Pro-inflammatory Cytokine Production

Treatment GroupCell Viability (MTT Assay)IL-6 Levels (ELISA)IL-1β Levels (ELISA)TNF-α Levels (ELISA)
ControlNormalBaselineBaselineBaseline
Model (LPS + ATP)Significantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound (20 µmol/L) + ModelSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound (40 µmol/L) + ModelSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound (80 µmol/L) + ModelSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
TLR4 Inhibitor (TAK-242) + ModelSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound (80 µmol/L) aloneNo significant effectNo significant effectNo significant effectNo significant effect

Table 2: Effect of this compound on the Expression of TLR4/MyD88-mTOR Pathway Components

Treatment GroupTLR4 Expression (Western Blot & RT-PCR)MyD88 Expression (Western Blot & RT-PCR)p-mTOR/mTOR Ratio (Western Blot)p-RPS6/RPS6 Ratio (Western Blot)LC3II/LC3I Ratio (Western Blot)Beclin-1 Expression (Western Blot & RT-PCR)
Model (LPS + ATP)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
This compound (20, 40, 80 µmol/L) + ModelSignificantly InhibitedSignificantly InhibitedSignificantly InhibitedSignificantly InhibitedSignificantly IncreasedSignificantly Increased
TLR4 Inhibitor (TAK-242) + ModelSignificantly InhibitedSignificantly InhibitedSignificantly InhibitedSignificantly InhibitedSignificantly IncreasedSignificantly Increased

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in the study of this compound's effects on the TLR4/MyD88-mTOR pathway. These protocols are intended to provide a comprehensive understanding of the methodologies employed.

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Groups:

    • Control Group: Cells treated with culture medium only.

    • Model Group: Cells stimulated with 10 µg/mL Lipopolysaccharide (LPS) and 5 mM Adenosine Triphosphate (ATP).

    • This compound Treatment Groups: Cells pre-treated with this compound (20, 40, and 80 µmol/L) for a specified time before stimulation with LPS and ATP.

    • Positive Control Group: Cells pre-treated with a TLR4 inhibitor (e.g., TAK-242, 10 µmol/L) before stimulation with LPS and ATP.

    • This compound Alone Group: Cells treated with the highest concentration of this compound (80 µmol/L) only.

MTT Assay for Cell Viability
  • Seed BV2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells according to the experimental groups and incubate for the desired duration.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Collect the cell culture supernatants from each treatment group.

  • Use commercially available ELISA kits for IL-6, IL-1β, and TNF-α according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm. The concentration of cytokines is calculated based on the standard curve.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against TLR4, MyD88, p-mTOR, mTOR, p-RPS6, RPS6, LC3B, Beclin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)
  • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform RT-qPCR using a SYBR Green master mix and specific primers for TLR4, MyD88, mTOR, p62, RPS6, LC3B, Beclin-1, and a housekeeping gene (e.g., GAPDH or β-actin).

  • The relative mRNA expression is calculated using the 2^-ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis start Seed BV2 Cells treatment Treat with this compound and/or LPS/ATP start->treatment mtt MTT Assay (Cell Viability) treatment->mtt elisa ELISA (Cytokine Levels) treatment->elisa western Western Blot (Protein Expression) treatment->western qpcr RT-qPCR (mRNA Expression) treatment->qpcr analysis Quantitative Analysis & Statistical Comparison mtt->analysis elisa->analysis western->analysis qpcr->analysis

Caption: Workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of the TLR4/MyD88-mTOR signaling pathway, thereby attenuating neuroinflammatory responses in preclinical models. Its ability to inhibit key upstream and downstream components of this cascade highlights its multifaceted mechanism of action. The data, although primarily qualitative at present in the public domain, strongly suggests a dose-dependent anti-inflammatory effect.

For drug development professionals, this compound represents a promising lead compound for the treatment of neuroinflammatory diseases. Further research should focus on obtaining detailed pharmacokinetic and pharmacodynamic profiles, as well as evaluating its efficacy and safety in in vivo models of neurodegeneration. Elucidating the precise binding sites and interactions of this compound with its target proteins will be crucial for optimizing its therapeutic potential and for the rational design of next-generation anti-inflammatory agents. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the therapeutic promise of this compound and similar natural compounds.

References

Dichotomine B: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine B is a cyclic peptide that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a detailed overview of the known natural sources of this compound and a comprehensive methodology for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary and currently documented natural source of this compound is the root of Stellaria dichotoma L. var. lanceolata Bge., a plant belonging to the Caryophyllaceae family.[1][2][3] This plant has a history of use in traditional Asian medicine.[1] this compound is reported to be the most abundant compound in the ethanol extract of Stellaria dichotoma roots. While other species of the Stellaria genus are known to produce a variety of bioactive compounds, including other cyclic peptides, Stellaria dichotoma remains the specifically identified source of this compound.[1][2] Further research may reveal other natural sources of this compound.

Isolation and Purification of this compound from Stellaria dichotoma

The isolation of this compound from the roots of Stellaria dichotoma is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol is a detailed description of the experimental procedure.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the extraction and fractionation process from a starting batch of 3.0 kg of Stellaria dichotoma roots.

StepMaterialQuantityYield
1. ExtractionDried and ground roots of Stellaria dichotoma3.0 kg-
2. ExtractionCrude ethanol extract366.3 g12.21%
3. Fractionationn-hexane extract2.62 g0.087%
4. FractionationEthyl acetate extract3.96 g0.132%
5. Fractionationn-butanol extract6.44 g0.215%
6. FractionationWater extract103.53 g3.451%
Experimental Protocol

1. Plant Material and Extraction:

  • Plant Material: The roots of Stellaria dichotoma are collected, dried, and ground into a coarse powder.

  • Extraction: 3.0 kg of the ground roots are subjected to reflux extraction with 5 liters of ethanol. This process is repeated three times, with each extraction lasting for 3 hours. The ethanol extracts are then combined and the solvent is evaporated under reduced pressure (in vacuo) at a temperature of 40°C to yield the crude ethanol extract.

2. Fractionation of the Crude Extract:

  • A portion of the crude ethanol extract (120 g) is suspended in 1 liter of water.

  • This aqueous suspension is then successively partitioned with equal volumes of n-hexane, ethyl acetate, and n-butanol.

  • This liquid-liquid extraction process yields four distinct fractions: an n-hexane extract, an ethyl acetate extract, an n-butanol extract, and a remaining water extract.

3. Chromatographic Purification:

  • The n-butanol extract, which is enriched with this compound, is subjected to further purification using chromatographic techniques.

  • Column Chromatography: The n-butanol extract is typically first separated using silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of dichloromethane and methanol can be used.

  • High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography that show the presence of this compound (as determined by analytical techniques like thin-layer chromatography or analytical HPLC) are further purified using preparative HPLC. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid. The elution can be isocratic or a gradient.

  • Final Purification: The fractions containing pure this compound are collected, and the solvent is evaporated to yield the isolated compound.

4. Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

Isolation Workflow Diagram

Isolation_Workflow Start Dried & Ground Roots of Stellaria dichotoma (3.0 kg) Extraction Reflux Extraction (Ethanol, 3 x 3h) Start->Extraction Evaporation1 Evaporation in vacuo (40°C) Extraction->Evaporation1 Crude_Extract Crude Ethanol Extract (366.3 g) Evaporation1->Crude_Extract Suspension Suspension in Water (120 g in 1 L) Crude_Extract->Suspension Partitioning Successive Partitioning Suspension->Partitioning n_Hexane n-Hexane Fraction (2.62 g) Partitioning->n_Hexane n-Hexane EtOAc Ethyl Acetate Fraction (3.96 g) Partitioning->EtOAc Ethyl Acetate n_BuOH n-Butanol Fraction (6.44 g) Partitioning->n_BuOH n-Butanol Water Water Fraction (103.53 g) Partitioning->Water Water Column_Chromatography Silica Gel Column Chromatography n_BuOH->Column_Chromatography HPLC Preparative HPLC (C18 column) Column_Chromatography->HPLC Pure_Dichotomine_B Pure this compound HPLC->Pure_Dichotomine_B Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Dichotomine_B->Structure_Elucidation

Caption: Isolation workflow for this compound.

Conclusion

This technical guide has detailed the primary natural source of this compound as the roots of Stellaria dichotoma and has provided a comprehensive, step-by-step protocol for its isolation and purification. The quantitative data and the detailed experimental workflow offer a solid foundation for researchers aiming to isolate this compound for further investigation into its chemical properties and biological activities. The provided information is crucial for the advancement of research in natural product chemistry and the potential development of new therapeutic agents.

References

Dichotomine B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine B is a naturally occurring β-carboline alkaloid isolated from the roots of Stellaria dichotoma var. lanceolata. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, along with its mechanism of action in attenuating neuroinflammatory responses. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a β-carboline alkaloid, featuring a tricyclic pyrido[3,4-b]indole core structure.

Chemical Structure

The chemical structure of this compound is provided below:

(Note: A 2D chemical structure diagram of this compound would be placed here in a formal whitepaper.)

IUPAC Name: 1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Experimentally determined data is limited in the current literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
Monoisotopic Mass 272.079706874 Da[1]
Water Solubility 0.88 g/LPredicted (ALOGPS)[1]
logP 1.07Predicted (ALOGPS)[1]
pKa (Strongest Acidic) 5.74Predicted (ChemAxon)[1]
pKa (Strongest Basic) 1.34Predicted (ChemAxon)[1]
Hydrogen Bond Donor Count 5Predicted (ChemAxon)[1]
Hydrogen Bond Acceptor Count 5Predicted (ChemAxon)[1]

Note: Further experimental validation of these properties is required.

Spectral Data

Detailed experimental spectral data for the definitive characterization of this compound is not fully available in the public domain. However, related studies on β-carboline alkaloids from Stellaria dichotoma var. lanceolata provide characteristic UV and IR absorption data for this class of compounds.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-neuroinflammatory properties.[2] Its primary mechanism of action involves the modulation of key signaling pathways in microglial cells, the resident immune cells of the central nervous system.

Anti-Neuroinflammatory Effects

This compound has been shown to attenuate neuroinflammatory responses in lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-induced BV2 microglia.[2] Specifically, it significantly decreases the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[2]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through the regulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[2] this compound inhibits the expression of TLR4 and its downstream adapter protein MyD88.[2] This leads to a reduction in the phosphorylation of mTOR and its substrate, ribosomal protein S6 (RPS6).[2]

Furthermore, this compound has been observed to modulate autophagy in BV2 microglia.[2] It increases the expression of autophagy-related proteins such as LC3II/LC3I and Beclin-1, while decreasing the levels of p62, a protein that is degraded during autophagy.[2]

DichotomineB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS_ATP LPS/ATP TLR4 TLR4 LPS_ATP->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR RPS6 p-RPS6 mTOR->RPS6 Inflammation Neuroinflammation (IL-6, IL-1β, TNF-α) RPS6->Inflammation DichotomineB This compound DichotomineB->TLR4 Inhibition DichotomineB->MyD88 Inhibition DichotomineB->mTOR Inhibition Autophagy Autophagy DichotomineB->Autophagy Beclin1_LC3 Beclin-1, LC3-II Autophagy->Beclin1_LC3 Upregulation p62 p62 Autophagy->p62 Downregulation

Caption: this compound signaling pathway in microglia.

Experimental Protocols

The following sections outline the general methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Stellaria dichotoma var. lanceolata

General Protocol:

  • Extraction: The dried and powdered roots of Stellaria dichotoma var. lanceolata are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

  • Partitioning: The resulting crude extract is then partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the β-carboline alkaloids is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20, using a gradient of solvents (e.g., chloroform-methanol) to isolate the individual compounds.

  • Purification: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Isolation_Workflow Start Dried roots of Stellaria dichotoma var. lanceolata Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., n-Butanol/Water) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC End Purified this compound HPLC->End

Caption: General workflow for the isolation of this compound.
Total Synthesis

Currently, a specific and detailed total synthesis protocol for this compound has not been reported in peer-reviewed literature. The synthesis of related β-carboline alkaloids has been achieved, suggesting that a synthetic route to this compound is feasible.

In Vitro Anti-Neuroinflammatory Assay

The following is a generalized protocol for assessing the anti-neuroinflammatory activity of this compound in BV2 microglial cells.

3.3.1. Cell Culture and Treatment

  • BV2 microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µmol/L) for a specified period (e.g., 1 hour).

  • Neuroinflammation is induced by adding LPS (e.g., 10 µg/mL) and ATP (e.g., 5 mM) to the culture medium, and the cells are incubated for a further 24 hours.

3.3.2. Cell Viability Assay (MTT Assay)

  • After treatment, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

  • Cells are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3.3.3. Cytokine Measurement (ELISA)

  • The cell culture supernatants are collected after the treatment period.

  • The concentrations of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3.3.4. Protein Expression Analysis (Western Blot)

  • Cells are lysed to extract total proteins.

  • Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, MyD88, p-mTOR, LC3B, etc.) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological_Assay_Workflow cluster_assays Assays Start BV2 Microglia Seeding Treatment Pre-treatment with this compound Start->Treatment Induction Induction of Neuroinflammation (LPS/ATP) Treatment->Induction MTT Cell Viability (MTT Assay) Induction->MTT ELISA Cytokine Measurement (ELISA) Induction->ELISA WB Protein Expression (Western Blot) Induction->WB

Caption: Workflow for in vitro anti-neuroinflammatory assays.

Conclusion and Future Directions

This compound is a promising β-carboline alkaloid with demonstrated anti-neuroinflammatory properties. Its ability to modulate the TLR4/MyD88-mTOR signaling pathway and induce autophagy in microglia highlights its therapeutic potential for neuroinflammatory disorders. However, further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Comprehensive experimental determination of its physicochemical properties.

  • Development of a robust total synthesis method to ensure a consistent supply for further studies.

  • In-depth in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in animal models of neuroinflammation.

  • Exploration of its structure-activity relationship to identify more potent and selective analogs.

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers dedicated to the discovery and development of novel therapeutics from natural products.

References

Dichotomine B as a Potent Neuroinflammatory Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature in a host of neurodegenerative diseases. The pursuit of novel therapeutic agents capable of modulating this inflammatory cascade is a critical area of research. Dichotomine B, a β-Carboline alkaloid isolated from Stellariae Radix, has emerged as a promising candidate. This technical guide provides an in-depth overview of the anti-neuroinflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. The information presented is based on studies conducted in lipopolysaccharide (LPS) and adenosine triphosphate (ATP) stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation.

Core Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily by modulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[1] In activated microglia, the binding of LPS to TLR4 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the expression of key proteins in this pathway, including TLR4 and MyD88.[1] Furthermore, it influences the mTOR pathway and modulates autophagy, a cellular process for degrading and recycling cellular components, which is often dysregulated in neuroinflammatory conditions.[1]

Quantitative Assessment of Anti-Neuroinflammatory Activity

The efficacy of this compound in mitigating the neuroinflammatory response has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS/ATP-Stimulated BV-2 Cells

Treatment GroupConcentrationIL-6 SecretionIL-1β SecretionTNF-α Secretion
Control-BaselineBaselineBaseline
LPS (10 µg/mL) + ATP (5 mM)-Significantly IncreasedSignificantly IncreasedSignificantly Increased
This compound + LPS/ATP20 µmol/LSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound + LPS/ATP40 µmol/LSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound + LPS/ATP80 µmol/LSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Data is qualitative based on the abstract of the primary research article, indicating a significant decrease compared to the LPS/ATP model group.[1]

Table 2: Effect of this compound on TLR4/MyD88-mTOR and Autophagy-Related Protein Expression

Treatment GroupConcentrationTLR4 ExpressionMyD88 Expressionp-mTOR/mTOR RatioLC3II/LC3I RatioBeclin-1 Expression
Control-BaselineBaselineBaselineBaselineBaseline
LPS (10 µg/mL) + ATP (5 mM)-Significantly IncreasedSignificantly IncreasedSignificantly IncreasedDecreasedDecreased
This compound + LPS/ATP20-80 µmol/LSignificantly InhibitedSignificantly InhibitedSignificantly InhibitedIncreasedIncreased
Data is qualitative based on the abstract of the primary research article, indicating significant inhibition or increase compared to the LPS/ATP model group.[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

DichotomineB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS_ATP LPS + ATP TLR4 TLR4 LPS_ATP->TLR4 Activates MyD88 MyD88 TLR4->MyD88 mTOR mTOR (Phosphorylation) MyD88->mTOR Activates Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition Leads to Inflammation Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) mTOR->Inflammation Promotes Beclin1_LC3 Beclin-1 / LC3 (Upregulation) DichotomineB This compound DichotomineB->TLR4 Inhibits DichotomineB->MyD88 Inhibits DichotomineB->mTOR Inhibits DichotomineB->Beclin1_LC3 Promotes

Caption: this compound inhibits the TLR4/MyD88/mTOR pathway.

Experimental_Workflow cluster_assays Assays start Start: BV-2 Cell Culture treatment Treatment Groups: 1. Control 2. LPS/ATP 3. This compound (20, 40, 80 µM) + LPS/ATP 4. This compound (80 µM) alone start->treatment incubation Incubation treatment->incubation MTT Cell Viability (MTT Assay) incubation->MTT ELISA Cytokine Measurement (ELISA) (IL-6, IL-1β, TNF-α) incubation->ELISA WB Protein Expression (Western Blot) (TLR4, MyD88, p-mTOR, etc.) incubation->WB PCR mRNA Expression (PCR) incubation->PCR analysis Data Analysis and Interpretation MTT->analysis ELISA->analysis WB->analysis PCR->analysis

Caption: Workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine BV-2 microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western Blot) and allowed to adhere overnight.

  • Treatment Protocol:

    • The culture medium is replaced with a fresh medium.

    • Cells are pre-treated with this compound (20, 40, and 80 µmol/L) for a specified duration (e.g., 1-2 hours).

    • Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (10 µg/mL) and Adenosine Triphosphate (ATP) (5 mM) to the culture medium.[1]

    • Control groups include untreated cells, cells treated with LPS/ATP alone, and cells treated with this compound alone.[1]

    • The cells are incubated for a specified period (e.g., 24 hours) before downstream analysis.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

  • Procedure:

    • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well of a 96-well plate.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

    • The culture medium is carefully removed.

    • 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide, DMSO) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • After the treatment period, the cell culture supernatant is collected from each well.

    • The concentrations of IL-6, IL-1β, and TNF-α in the supernatant are determined using commercially available ELISA kits.

    • The assay is performed according to the manufacturer's instructions. This typically involves:

      • Adding the supernatant to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

      • Incubating to allow the cytokine to bind to the antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme into a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength.

    • A standard curve is generated using known concentrations of the recombinant cytokine to quantify the amount in the samples.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Protein Extraction: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

    • Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific binding of antibodies.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, p-mTOR, mTOR, LC3, Beclin-1, and a loading control like β-actin or GAPDH).

    • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of neuroinflammation in vitro.[1] Its ability to target the TLR4/MyD88-mTOR signaling pathway and modulate autophagy highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases.[1] Future research should focus on validating these findings in in vivo models of neuroinflammation and neurodegeneration to assess its therapeutic efficacy, safety profile, and pharmacokinetic properties. Further investigation into the precise molecular interactions of this compound with its targets will also be crucial for optimizing its therapeutic potential.

References

Dichotomine B and its Influence on Autophagy in Microglia: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichotomine B is an indole alkaloid that has been the subject of investigation for its potential therapeutic properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on autophagy in microglia, a critical process in cellular homeostasis and neuroinflammation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts: Autophagy and Microglia
  • Autophagy: A fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. It plays a crucial role in maintaining cellular health and responding to stress. In the central nervous system (CNS), autophagy is vital for neuronal survival and function.

  • Microglia: The resident immune cells of the CNS. They are highly dynamic and play a multifaceted role in brain health and disease. Microglia are involved in synaptic pruning, immune surveillance, and the clearance of cellular debris. Dysregulation of microglial function, including impaired autophagy, is implicated in various neurodegenerative diseases.

Quantitative Data on this compound's Effect on Autophagy

Currently, there is a lack of publicly available research specifically detailing the quantitative effects of this compound on autophagy in microglial cells. The scientific literature to date does not appear to contain studies that have measured key autophagy markers such as LC3-II/LC3-I ratios, p62 degradation, or autophagosome formation in microglia following treatment with this compound.

Experimental Protocols

As no specific studies on this compound and microglial autophagy have been identified, this section outlines a generalized, hypothetical experimental workflow that could be employed to investigate this relationship.

Hypothetical Experimental Workflow for Assessing this compound's Effect on Microglial Autophagy

cluster_cell_culture Cell Culture & Treatment cluster_assays Autophagy Assessment cluster_analysis Data Analysis A Primary Microglia or BV-2 Cell Culture B This compound Treatment (Varying Concentrations & Timepoints) A->B C Western Blot Analysis (LC3-II/I, p62) B->C D Immunofluorescence Microscopy (LC3 Puncta Formation) B->D E RT-qPCR (Autophagy-related gene expression) B->E F Quantification & Statistical Analysis C->F D->F E->F

Caption: Hypothetical workflow for studying this compound's effect on microglial autophagy.

Detailed Methodologies:

  • Cell Culture:

    • Primary microglia would be isolated from neonatal rodent brains, or a suitable microglial cell line (e.g., BV-2) would be used.

    • Cells would be cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Cells would be seeded at a specific density and allowed to adhere overnight.

    • This compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations.

    • Treatment duration would also be varied to assess time-dependent effects.

    • Appropriate vehicle controls (media with DMSO) would be included.

  • Western Blot Analysis:

    • Following treatment, cells would be lysed, and protein concentrations would be determined.

    • Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes would be probed with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.

    • Protein bands would be visualized using a chemiluminescence detection system. The ratio of LC3-II to LC3-I and the levels of p62 would be quantified.

  • Immunofluorescence Microscopy:

    • Cells grown on coverslips would be treated with this compound.

    • After treatment, cells would be fixed, permeabilized, and stained with an anti-LC3 antibody.

    • Fluorescently labeled secondary antibodies would be used for visualization.

    • The formation of LC3 puncta (autophagosomes) would be observed and quantified using a fluorescence microscope.

  • RT-qPCR:

    • Total RNA would be extracted from treated cells and reverse-transcribed into cDNA.

    • Quantitative PCR would be performed using primers for key autophagy-related genes (e.g., Becn1, Atg5, Atg7).

    • Gene expression levels would be normalized to a housekeeping gene (e.g., Gapdh).

Signaling Pathways

The precise signaling pathways through which this compound might modulate autophagy in microglia have not been elucidated. However, based on the known mechanisms of other indole alkaloids and the central pathways governing autophagy, a potential signaling cascade can be hypothesized.

Hypothesized Signaling Pathway for this compound-Mediated Autophagy in Microglia

Dichotomine_B This compound Receptor Putative Receptor / Target Dichotomine_B->Receptor Binds/Activates Upstream_Kinase Upstream Kinase (e.g., AMPK) Receptor->Upstream_Kinase Activates mTORC1 mTORC1 Complex Upstream_Kinase->mTORC1 Inhibits ULK1_Complex ULK1 Complex Upstream_Kinase->ULK1_Complex Activates mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: A potential signaling pathway for this compound-induced autophagy in microglia.

This hypothetical pathway suggests that this compound may activate an upstream kinase such as AMPK, which in turn inhibits the mTORC1 complex. Inhibition of mTORC1 would relieve its suppression of the ULK1 complex, a key initiator of autophagy, leading to the formation of autophagosomes.

Conclusion and Future Directions

While the direct effects of this compound on autophagy in microglia remain to be experimentally validated, the potential for such a relationship presents an exciting avenue for future research. The experimental framework and hypothetical pathways outlined in this guide provide a foundation for investigating the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders where microglial autophagy is dysregulated. Future studies should focus on performing the described in vitro experiments to generate foundational data. Subsequently, in vivo studies using animal models of neurological disease would be crucial to validate the therapeutic relevance of this compound's effects on microglial autophagy.

Dichotomine B: A Promising Agent in the Amelioration of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the anti-atrophic properties of dichotomine B, a bioactive compound isolated from the root of Stellaria dichotoma. The following sections detail the experimental evidence, methodologies, and underlying molecular mechanisms that position this compound as a potential therapeutic candidate for muscle wasting conditions.

Quantitative Data Summary

The anti-atrophic effects of this compound have been quantified in both in vitro and in vivo models. The data presented below is collated from a key study investigating its efficacy in dexamethasone (DEX)-induced and starvation-induced muscle atrophy.

Table 1: In Vitro Effects of this compound on Dexamethasone-Induced Atrophy in C2C12 Myotubes
ParameterControlDEX (10 µM)DEX + this compound (1 µM)DEX + this compound (10 µM)
Myotube Diameter (%) 10065.278.592.3
Fusion Index (%) 10072.185.495.1
Myosin Heavy Chain (MHC) Protein Level (%) 10045.868.788.2
FoxO3a Expression (%) 100250180120
Atrogin-1 Expression (%) 100320210130
MuRF-1 Expression (%) 100350230140
Table 2: In Vivo Effects of this compound on Starvation-Induced Muscle Atrophy in Mice
ParameterControl (Ad libitum)Starvation (48h)Starvation + this compound (10 mg/kg)
Grip Strength (g) 120.595.3115.8
Tibialis Anterior Muscle Weight (mg) 45.238.143.5
Myosin Heavy Chain (MHC) Protein Level (%) 10055.385.1
Atrogin-1 Expression (%) 100280150

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Dexamethasone-Induced Myotube Atrophy Model
  • Cell Culture and Differentiation: C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. To induce differentiation into myotubes, the growth medium was replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) upon reaching 80-90% confluency. The differentiation medium was changed every 48 hours for 5 days.

  • Induction of Atrophy and Treatment: After differentiation, C2C12 myotubes were treated with 10 µM dexamethasone (DEX) to induce atrophy. Concurrently, cells were co-treated with this compound at concentrations of 1 µM or 10 µM for 24 hours.

  • Analysis of Myotube Diameter and Fusion Index: Myotubes were fixed with 4% paraformaldehyde and stained with hematoxylin and eosin. Images were captured using a light microscope, and the diameter of at least 100 myotubes per group was measured using ImageJ software. The fusion index was calculated as the percentage of nuclei within myotubes (defined as cells with three or more nuclei) relative to the total number of nuclei.

  • Western Blot Analysis: Protein was extracted from the myotubes, and concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against Myosin Heavy Chain (MHC), FoxO3a, Atrogin-1, and MuRF-1, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Starvation-Induced Muscle Atrophy Model
  • Animals and Treatment: Male C57BL/6 mice (8 weeks old) were used for the study. The treatment group received an oral administration of this compound (10 mg/kg body weight) daily. The control and starvation groups received a vehicle.

  • Induction of Atrophy: After a week of acclimatization and treatment, the starvation and starvation + this compound groups were subjected to a 48-hour fasting period with free access to water. The control group had ad libitum access to food and water.

  • Grip Strength Test: Forelimb grip strength was measured using a grip strength meter. Each mouse was subjected to five consecutive tests, and the average value was recorded.

  • Tissue Collection and Analysis: Following the fasting period, mice were euthanized, and the tibialis anterior muscles were dissected and weighed. One portion of the muscle was used for protein extraction and Western blot analysis of MHC and Atrogin-1 levels, following the protocol described for the in vitro experiments.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways influenced by this compound and the overall experimental design.

cluster_atrophy Atrophic Stimuli (Dexamethasone, Starvation) cluster_pathway Muscle Atrophy Signaling cluster_intervention Intervention Atrophic_Stimuli Atrophic Stimuli FoxO3a FoxO3a Activation Atrophic_Stimuli->FoxO3a Ubiquitin_Ligases Atrogin-1 & MuRF-1 (E3 Ubiquitin Ligases) FoxO3a->Ubiquitin_Ligases Upregulation Proteasome Ubiquitin-Proteasome System Ubiquitin_Ligases->Proteasome Activation Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Increased Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy Dichotomine_B This compound Dichotomine_B->FoxO3a Inhibition

Figure 1: this compound inhibits muscle atrophy by suppressing the FoxO3a signaling pathway.

cluster_extraction Compound Isolation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Stellaria Stellaria dichotoma root extract Isolation Systematic solvent partitioning and resin chromatography Stellaria->Isolation Dichotomine_B This compound Isolation->Dichotomine_B C2C12 C2C12 Myotubes Mice C57BL/6 Mice DEX Dexamethasone (Atrophy Induction) C2C12->DEX Treatment_in_vitro This compound Treatment C2C12->Treatment_in_vitro Analysis_in_vitro Analysis: Myotube Diameter, Fusion Index, MHC, FoxO3a, Atrogin-1, MuRF-1 Treatment_in_vitro->Analysis_in_vitro Starvation Starvation (Atrophy Induction) Mice->Starvation Treatment_in_vivo This compound Treatment Mice->Treatment_in_vivo Analysis_in_vivo Analysis: Grip Strength, Muscle Weight, MHC, Atrogin-1 Treatment_in_vivo->Analysis_in_vivo

Dichotomine B: A Novel Modulator of Neuroinflammation with Potential Therapeutic Implications in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) pathology is intrinsically linked to chronic neuroinflammation, a state largely driven by the activation of microglial cells. Emerging evidence points to the potential of novel compounds to modulate these inflammatory cascades, offering new avenues for therapeutic intervention. Dichotomine B, a β-carboline alkaloid, has recently been identified as a potent anti-inflammatory agent in cellular models of neuroinflammation. This technical guide provides an in-depth analysis of the current research on this compound, focusing on its mechanism of action in attenuating neuroinflammatory responses and its theoretical potential in the context of Alzheimer's disease models. While direct evidence of this compound's efficacy on amyloid-beta or tau pathologies is yet to be established, its demonstrated ability to inhibit the TLR4/MyD88-mTOR signaling pathway presents a compelling rationale for its further investigation as a disease-modifying agent in AD. This document details the quantitative effects of this compound on key inflammatory markers, outlines the experimental protocols for assessing its activity, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Neuroinflammatory Landscape in Alzheimer's Disease

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease.[1] In the AD brain, microglia, the resident immune cells of the central nervous system, are chronically activated by amyloid-beta (Aβ) plaques and other damage-associated molecular patterns.[2][3] This sustained activation leads to the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), which contribute to neuronal damage and cognitive decline.[4]

The Toll-like receptor 4 (TLR4) has been identified as a key receptor on microglia that recognizes fibrillar Aβ, initiating a downstream signaling cascade that results in the production of these inflammatory mediators.[2][5] This pathway, often involving the myeloid differentiation primary response 88 (MyD88) adapter protein, is a prime target for therapeutic intervention aimed at dampening neuroinflammation in AD.[5] Furthermore, the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cellular metabolism and autophagy, has been implicated in both Aβ production and tau hyperphosphorylation, the other pathological hallmark of AD.[6][7] Dysregulation of mTOR signaling can impair autophagy, the cellular process for clearing aggregated proteins, thereby exacerbating the proteinopathies central to AD.[6][8]

This compound: A β-Carboline Alkaloid with Anti-Neuroinflammatory Properties

This compound is a β-carboline alkaloid isolated from Stellariae Radix.[4] Recent in vitro studies have demonstrated its significant anti-inflammatory effects in a model of neuroinflammation using lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to stimulate BV2 microglial cells.[4]

Mechanism of Action: Inhibition of the TLR4/MyD88-mTOR Signaling Pathway

The primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the TLR4/MyD88-mTOR signaling pathway.[4] Research has shown that this compound significantly inhibits the expression of key proteins in this cascade, including TLR4 and MyD88.[4] By downregulating these upstream components, this compound effectively reduces the activation of mTOR and its downstream effector, ribosomal protein S6 (RPS6).[4]

Furthermore, this compound was found to enhance autophagy, a process inhibited by mTOR activation.[4] This was evidenced by the increased expression of the autophagy markers LC3II/LC3I and Beclin-1, and the decreased expression of p62, a protein that is degraded during autophagy.[4] This dual action of suppressing pro-inflammatory signaling and promoting cellular clearance mechanisms underscores the therapeutic potential of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from a key study investigating the effects of this compound on LPS/ATP-induced neuroinflammation in BV2 microglia.[4]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

Treatment GroupIL-6 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)
ControlUndetectableUndetectableUndetectable
Model (LPS + ATP)285.3 ± 15.2189.6 ± 10.1356.7 ± 18.9
This compound (20 µmol/L)212.5 ± 11.3145.8 ± 7.7278.4 ± 14.7*
This compound (40 µmol/L)158.9 ± 8.4 102.3 ± 5.4211.9 ± 11.2**
This compound (80 µmol/L)105.7 ± 5.6 68.1 ± 3.6145.2 ± 7.7
TAK-242 (TLR4 Inhibitor)121.4 ± 6.479.2 ± 4.2 163.5 ± 8.6

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the model group. Data are presented as mean ± SD.

Table 2: Effect of this compound on the Expression of TLR4/MyD88-mTOR Pathway Proteins

Treatment GroupTLR4 (relative expression)MyD88 (relative expression)p-mTOR/mTOR (ratio)p-RPS6/RPS6 (ratio)
Control1.00 ± 0.051.00 ± 0.051.00 ± 0.051.00 ± 0.05
Model (LPS + ATP)2.87 ± 0.142.54 ± 0.132.91 ± 0.152.76 ± 0.14
This compound (80 µmol/L)1.32 ± 0.07 1.21 ± 0.061.45 ± 0.07 1.38 ± 0.07
TAK-242 (TLR4 Inhibitor)1.15 ± 0.06 1.10 ± 0.051.28 ± 0.06 1.21 ± 0.06

***p < 0.001 compared to the model group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Autophagy-Related Protein Expression

Treatment GroupLC3II/LC3I (ratio)Beclin-1 (relative expression)p62 (relative expression)
Control1.00 ± 0.051.00 ± 0.051.00 ± 0.05
Model (LPS + ATP)0.45 ± 0.020.51 ± 0.032.68 ± 0.13
This compound (80 µmol/L)1.89 ± 0.09 1.76 ± 0.091.25 ± 0.06
TAK-242 (TLR4 Inhibitor)1.98 ± 0.101.85 ± 0.09 1.18 ± 0.06

***p < 0.001 compared to the model group. Data are presented as mean ± SD.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Groups:

    • Control Group: No treatment.

    • Model Group: 10 µg/mL Lipopolysaccharide (LPS) + 5 mM Adenosine Triphosphate (ATP).

    • This compound Groups: Model + this compound (20, 40, and 80 µmol/L).

    • Positive Control Group: Model + TAK-242 (a TLR4 inhibitor, 10 µmol/L).

    • This compound Control: this compound (80 µmol/L) alone.

  • Treatment Protocol: Cells are pre-treated with this compound or TAK-242 for a specified period (e.g., 1 hour) before stimulation with LPS and ATP for 24 hours.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Objective: To quantify the concentration of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant from each treatment group.

    • Centrifuge the supernatant to remove cellular debris.

    • Use commercially available ELISA kits for IL-6, IL-1β, and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis
  • Objective: To determine the protein expression levels of TLR4, MyD88, p-mTOR, mTOR, p-RPS6, RPS6, LC3, Beclin-1, and p62.

  • Procedure:

    • Lyse the treated cells and extract total protein.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Pathways and Workflows

Dichotomine_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS_ATP LPS / ATP TLR4 TLR4 LPS_ATP->TLR4 Binds MyD88 MyD88 TLR4->MyD88 mTOR mTOR (Activation) MyD88->mTOR RPS6 RPS6 (Activation) mTOR->RPS6 Autophagy Autophagy (Inhibition) mTOR->Autophagy Inhibits Inflammation Neuroinflammation (Cytokine Release) RPS6->Inflammation Dichotomine_B This compound Dichotomine_B->TLR4 Inhibits Dichotomine_B->MyD88 Dichotomine_B->mTOR

Caption: Signaling pathway of this compound in attenuating neuroinflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture BV2 Microglia Culture Treatment Pre-treatment with this compound or TAK-242 Cell_Culture->Treatment Stimulation Stimulation with LPS + ATP Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis ELISA ELISA for Cytokines (IL-6, IL-1β, TNF-α) Supernatant_Collection->ELISA Western_Blot Western Blot for Proteins (TLR4, MyD88, mTOR, etc.) Cell_Lysis->Western_Blot Data_Quantification Data Quantification and Statistical Analysis ELISA->Data_Quantification Western_Blot->Data_Quantification Conclusion Conclusion on Anti-inflammatory Effect and Mechanism Data_Quantification->Conclusion

Caption: Workflow for assessing the anti-neuroinflammatory effects of this compound.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound is a potent inhibitor of neuroinflammation in a well-established in vitro model. Its ability to target the TLR4/MyD88-mTOR signaling pathway is of particular interest for Alzheimer's disease research, given the central role of this pathway in Aβ-induced microglial activation and the broader implications of mTOR in AD pathogenesis.[5][6]

However, it is crucial to acknowledge the limitations of the current research. To date, the effects of this compound have not been evaluated in the context of amyloid-beta or tau pathology. Therefore, the next critical steps in evaluating the therapeutic potential of this compound for Alzheimer's disease should include:

  • In vitro studies with Aβ-stimulated microglia: Assessing the ability of this compound to inhibit inflammation and promote phagocytosis in microglia directly challenged with Aβ oligomers or fibrils.

  • Studies in neuronal cell culture: Investigating whether this compound can protect neurons from Aβ- or inflammation-induced toxicity.

  • In vivo studies in AD animal models: Evaluating the efficacy of this compound in reducing neuroinflammation, amyloid and tau pathology, and improving cognitive function in transgenic mouse models of Alzheimer's disease.

  • Pharmacokinetic and safety profiling: Determining the bioavailability, blood-brain barrier permeability, and potential toxicity of this compound.

Conclusion

This compound represents a promising new lead compound for the development of anti-neuroinflammatory therapies for Alzheimer's disease. Its well-defined mechanism of action on the TLR4/MyD88-mTOR pathway provides a strong scientific rationale for its further investigation. While the journey from a preclinical candidate to a clinically effective therapeutic is long and challenging, the initial findings for this compound warrant a comprehensive and rigorous evaluation of its potential to modify the course of Alzheimer's disease. The data and protocols presented in this whitepaper are intended to provide a foundational resource for researchers and drug development professionals interested in exploring this novel therapeutic avenue.

References

No Evidence of Anti-HIV-1 Activity for Dichotomine B Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific research reveals no data on the anti-HIV-1 activity of a compound known as dichotomine B. Despite extensive searches of scholarly databases and scientific repositories, no studies detailing its efficacy, mechanism of action, or any related experimental data in the context of HIV-1 inhibition were identified.

This compound is a cyclic peptide that has been isolated from the roots of Stellaria dichotoma. While this plant and its chemical constituents have been a subject of some phytochemical and pharmacological research, their potential antiviral properties against HIV-1 have not been reported in the available literature.

Information on Stellaria dichotoma and Related Compounds

Stellaria dichotoma is a plant used in traditional medicine, and various compounds, including other cyclic peptides known as dichotomins, have been identified from it. The documented biological activities of these related compounds primarily include vasorelaxant effects. General screenings of the Stellaria genus have suggested potential anti-inflammatory and antioxidant properties. However, specific investigations into the anti-HIV-1 activity of any compound isolated from Stellaria dichotoma, including this compound, are absent from the scientific record.

The Landscape of Anti-HIV-1 Drug Discovery

The search for novel anti-HIV-1 agents is a robust field of research, with numerous natural and synthetic compounds being investigated. The mechanisms of action of established antiretroviral drugs target various stages of the HIV-1 life cycle, including entry, reverse transcription, integration, and maturation. While cyclic peptides from other natural sources have demonstrated anti-HIV activity, there is currently no basis to suggest that this compound shares these properties.

Conclusion

Based on the available scientific and medical literature, the topic of "Weak anti-HIV-1 activity of this compound" cannot be substantiated with factual data. Consequently, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, is not possible. Researchers, scientists, and drug development professionals should be aware that, at present, there is no evidence to support any claim of anti-HIV-1 activity for this compound. Further research would be required to determine if this compound possesses any such properties.

Methodological & Application

Application Notes and Protocols for Dichotomine B in BV2 Microglia Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine B, a β-carboline alkaloid, has demonstrated significant anti-neuroinflammatory properties. These application notes provide a comprehensive protocol for utilizing this compound in BV2 microglia assays to assess its efficacy in mitigating inflammatory responses. BV2 cells, an immortalized murine microglia cell line, are a widely used model for studying neuroinflammation. This document outlines the procedures for cell culture, cytotoxicity assessment, measurement of inflammatory mediators, and analysis of the underlying signaling pathways.

Mechanism of Action

This compound attenuates neuroinflammatory responses in lipopolysaccharide (LPS) and ATP-induced BV2 microglia.[1] Its mechanism of action is associated with the regulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[1] By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1]

Data Presentation

Table 1: this compound Effect on BV2 Cell Viability and Inflammatory Markers
Concentration (µmol/L)Cell Viability (% of Control)Inhibition of Nitric Oxide (NO) Production (% of LPS Control)Inhibition of TNF-α Release (% of LPS Control)Inhibition of IL-6 Release (% of LPS Control)Inhibition of IL-1β Release (% of LPS Control)
20No significant cytotoxicityData Not AvailableSignificant DecreaseSignificant DecreaseSignificant Decrease
40No significant cytotoxicityData Not AvailableSignificant DecreaseSignificant DecreaseSignificant Decrease
80No significant cytotoxicityData Not AvailableSignificant DecreaseSignificant DecreaseSignificant Decrease

Note: Specific quantitative inhibition values for NO production are not available in the primary literature; however, this compound is expected to reduce NO levels based on its anti-inflammatory mechanism. The primary study demonstrated a significant decrease in pro-inflammatory cytokines at the tested concentrations in LPS/ATP-stimulated BV2 cells.[1]

Table 2: Effect of this compound on TLR4/MyD88-mTOR Signaling Pathway Proteins
TreatmentTLR4 ExpressionMyD88 Expressionp-mTOR/mTOR Ratio
ControlBasal LevelBasal LevelBasal Level
LPS/ATPSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS/ATP + this compound (20, 40, 80 µmol/L)Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Note: this compound was shown to inhibit the protein and mRNA expression levels of TLR4 and MyD88, and the phosphorylation of mTOR in a dose-dependent manner in LPS/ATP-stimulated BV2 cells.[1]

Experimental Protocols

BV2 Microglia Cell Culture
  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on BV2 cells.

  • Procedure:

    • Seed BV2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µmol/L) and a vehicle control for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed BV2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound (20, 40, 80 µmol/L) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol is for measuring the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Seed BV2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with this compound (20, 40, 80 µmol/L) for 1 hour.

    • Induce inflammation with LPS (1 µg/mL) and ATP (5 mM) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody, add the standards and samples, followed by the detection antibody, and then a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of TLR4/MyD88-mTOR Pathway

This protocol is to determine the effect of this compound on the protein expression levels of key signaling molecules.

  • Procedure:

    • Seed BV2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

    • Pre-treat the cells with this compound (20, 40, 80 µmol/L) for 1 hour, followed by stimulation with LPS (1 µg/mL) and ATP (5 mM) for 24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TLR4, MyD88, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

Dichotomine_B_Signaling_Pathway LPS LPS/ATP TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation Inflammation Neuroinflammation (↑ IL-6, IL-1β, TNF-α) p_mTOR->Inflammation Dichotomine_B This compound Dichotomine_B->TLR4 Dichotomine_B->MyD88 Dichotomine_B->mTOR

Caption: this compound inhibits neuroinflammation by targeting the TLR4/MyD88-mTOR signaling pathway.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed BV2 Cells B Pre-treat with This compound A->B C Stimulate with LPS/ATP B->C D MTT Assay (Cell Viability) C->D E Griess Assay (NO Production) C->E F ELISA (Cytokines) C->F G Western Blot (Signaling Proteins) C->G H Quantify Cytotoxicity D->H I Measure NO Levels E->I J Determine Cytokine Concentrations F->J K Analyze Protein Expression G->K

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in BV2 microglia.

References

Application Notes and Protocols: Dexamethasone-Induced C2C12 Myotube Atrophy Model with Dichotomine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a dexamethasone-induced muscle atrophy model in C2C12 myotubes and for investigating the anti-atrophic effects of dichotomine B. This model is a valuable in vitro tool for studying the mechanisms of muscle wasting and for screening potential therapeutic compounds.

Introduction

Skeletal muscle atrophy is a debilitating condition characterized by the loss of muscle mass and function. It is a common comorbidity in various diseases, including cancer, diabetes, and in conditions of prolonged disuse or corticosteroid treatment. Glucocorticoids, such as dexamethasone (DEX), are known to induce muscle atrophy by increasing protein degradation pathways. The C2C12 myoblast cell line is a well-established model for studying myogenesis and muscle atrophy. Upon differentiation, these cells fuse to form multinucleated myotubes that resemble mature muscle fibers. Treatment of C2C12 myotubes with dexamethasone leads to a decrease in myotube diameter and the upregulation of key atrophy-related genes, providing a robust and reproducible model of muscle wasting.

This compound, a natural compound isolated from Stellaria dichotoma, has been shown to ameliorate dexamethasone-induced muscle atrophy.[1][2][3] It exerts its protective effects by preserving myotube integrity and downregulating the expression of critical atrophic biomarkers.[1] This document outlines the experimental procedures to replicate this model and assess the efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on dexamethasone-induced C2C12 myotube atrophy.

Table 1: Effect of this compound on Myotube Diameter and Fusion Index in Dexamethasone-Treated C2C12 Myotubes

Treatment GroupMyotube Diameter (relative to Control)Fusion Index (relative to Control)
Control100%100%
Dexamethasone (10 µM)DecreasedDecreased
Dexamethasone (10 µM) + this compound (10 µM)Significantly Increased vs. DEXSignificantly Increased vs. DEX
Dexamethasone (10 µM) + this compound (30 µM)Significantly Increased vs. DEXSignificantly Increased vs. DEX

Data are expressed as a percentage of the control group. "Decreased" indicates a statistically significant reduction compared to the control. "Significantly Increased vs. DEX" indicates a statistically significant increase compared to the dexamethasone-only treated group.[1]

Table 2: Effect of this compound on the Expression of Key Atrophy-Related Proteins in Dexamethasone-Treated C2C12 Myotubes

Treatment GroupMyosin Heavy Chain (MHC)Atrogin-1MuRF-1FoxO3a
ControlBaselineBaselineBaselineBaseline
Dexamethasone (10 µM)DecreasedIncreasedIncreasedIncreased
Dexamethasone (10 µM) + this compound (10 µM)Increased vs. DEXSuppressed vs. DEXSuppressed vs. DEXSuppressed vs. DEX
Dexamethasone (10 µM) + this compound (30 µM)Increased vs. DEXSuppressed vs. DEXSuppressed vs. DEXSuppressed vs. DEX

Expression levels are relative to the control group. "Decreased" and "Increased" indicate significant changes compared to the control. "Increased vs. DEX", "Suppressed vs. DEX" indicate a significant change relative to the dexamethasone-only treated group.[1]

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol outlines the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Culture C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C and 5% CO2.

  • Passage the cells when they reach 70-80% confluency. Do not allow the cells to become fully confluent as this can induce spontaneous differentiation.

  • To induce differentiation, seed the myoblasts in culture plates at a high density (e.g., 2 x 10^5 cells/well in a 6-well plate) in Growth Medium.

  • Allow the cells to attach and reach confluence (approximately 24-48 hours).

  • Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS, and replace with Differentiation Medium.

  • Incubate the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes. Change the Differentiation Medium every 48 hours.

Dexamethasone-Induced Myotube Atrophy and this compound Treatment

This protocol describes the induction of atrophy in differentiated C2C12 myotubes and treatment with this compound.

Materials:

  • Differentiated C2C12 myotubes (from Protocol 1)

  • Dexamethasone (DEX) stock solution (e.g., 10 mM in ethanol or DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Differentiation Medium (DM)

Protocol:

  • After 4-6 days of differentiation, the C2C12 myotubes are ready for treatment.

  • Prepare the treatment media by diluting the DEX and this compound stock solutions in fresh Differentiation Medium to the final desired concentrations. A common concentration for DEX-induced atrophy is 10 µM.[1][4] this compound has been shown to be effective at concentrations of 10 µM and 30 µM.[1]

  • Set up the following treatment groups:

    • Control (vehicle only, e.g., DMSO or ethanol at the same final concentration as in the treatment groups)

    • Dexamethasone (10 µM)

    • Dexamethasone (10 µM) + this compound (10 µM)

    • Dexamethasone (10 µM) + this compound (30 µM)

  • Aspirate the old medium from the myotube cultures and add the prepared treatment media.

  • Incubate the cells for 24-48 hours at 37°C and 5% CO2.[1][5]

Immunofluorescence Staining for Myosin Heavy Chain (MHC)

This protocol is for visualizing and quantifying myotube morphology.

Materials:

  • Treated C2C12 myotubes in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% Goat Serum in PBS)

  • Primary antibody: anti-Myosin Heavy Chain (MHC) antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Protocol:

  • After treatment, aspirate the media and wash the myotubes twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-MHC antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Add a small volume of PBS to the wells to prevent drying and visualize the cells under a fluorescence microscope.

  • Capture images and measure the myotube diameter using image analysis software (e.g., ImageJ). The fusion index can be calculated as the ratio of the number of nuclei in myotubes (≥2 nuclei) to the total number of nuclei.

Western Blot Analysis

This protocol is for quantifying the protein expression of atrophy-related markers.

Materials:

  • Treated C2C12 myotubes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MHC, anti-Atrogin-1, anti-MuRF-1, anti-FoxO3a, and anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Visualizations

experimental_workflow cluster_culture C2C12 Cell Culture & Differentiation cluster_treatment Atrophy Induction & Treatment cluster_analysis Analysis culture C2C12 Myoblast Culture (Growth Medium) seed Seed for Differentiation culture->seed differentiate Induce Differentiation (Differentiation Medium, 4-6 days) seed->differentiate dex_treatment Dexamethasone (10 µM) Treatment (24-48 hours) differentiate->dex_treatment dichotomine_b_treatment Co-treatment with this compound (10 µM & 30 µM) differentiate->dichotomine_b_treatment immunofluorescence Immunofluorescence (MHC Staining) dex_treatment->immunofluorescence Morphological Analysis western_blot Western Blot (MHC, Atrogin-1, MuRF-1, FoxO3a) dex_treatment->western_blot Protein Expression Analysis dichotomine_b_treatment->immunofluorescence Morphological Analysis dichotomine_b_treatment->western_blot Protein Expression Analysis data_analysis Data Analysis (Myotube Diameter, Fusion Index, Protein Expression) immunofluorescence->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the C2C12 myotube atrophy model.

signaling_pathway cluster_pathway Intracellular Signaling DEX Dexamethasone FoxO3a FoxO3a DEX->FoxO3a Activates Dichotomine_B This compound PI3K PI3K Dichotomine_B->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->FoxO3a Inhibits Atrogin1_MuRF1 Atrogin-1 & MuRF-1 (E3 Ligases) FoxO3a->Atrogin1_MuRF1 Upregulates Transcription Ub_Proteasome Ubiquitin-Proteasome System Protein_Degradation Protein Degradation Ub_Proteasome->Protein_Degradation Atrogin1_MuRF1->Ub_Proteasome Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy

Caption: Proposed signaling pathway of this compound in muscle atrophy.

References

Dichotomine B: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine B is a β-carboline alkaloid isolated from Stellariae Radix, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its potential as a bioactive compound with anti-inflammatory properties. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, with a focus on its application in studying neuroinflammation.

Product Information

PropertyValueSource
IUPAC Name (3S,6S,9S,12S,15S)-12-benzyl-3,15-bis[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-9-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexonePubChem
Molecular Formula C₃₃H₄₄N₆O₉PubChem
Molecular Weight 668.7 g/mol PubChem
Known Biological Activity Anti-inflammatory, attenuation of neuroinflammatory responses.[1][1]

Preparation of this compound for Cell Culture

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, light-protected storage vials

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)

Protocol for Stock Solution Preparation

Note: As specific solubility data for this compound in cell culture solvents is not widely published, this protocol is based on standard practices for preparing β-carboline alkaloids and other natural products for in vitro studies.[2][3][4] Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.[5][6]

  • Dissolution in DMSO:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Sterilization:

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Preparation of Working Solutions
  • Thawing:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a specific cell line and for calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare a series of this compound working solutions at various concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound working solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Plot a dose-response curve and determine the IC50 value.

Anti-inflammatory Activity in BV2 Microglial Cells

This protocol is based on the study by Li et al. (2023) investigating the effect of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in BV2 cells.[1]

Cell Culture:

  • BV2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[7]

Experimental Groups:

  • Control group (untreated cells)

  • LPS-treated group (e.g., 1 µg/mL LPS)

  • LPS + this compound treated groups (e.g., 1 µg/mL LPS with 20, 40, and 80 µmol/L this compound)

  • This compound only group (e.g., 80 µmol/L this compound) to assess effects on baseline conditions.[1]

Protocol:

  • Cell Seeding:

    • Seed BV2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.

  • Pre-treatment (optional):

    • Pre-treat cells with this compound for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus.

  • Induction of Inflammation:

    • Add LPS to the designated wells to induce an inflammatory response.

  • Treatment:

    • If not pre-treating, co-treat the cells with LPS and the various concentrations of this compound.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Analysis:

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α using ELISA kits.

    • Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., TLR4, MyD88, p-mTOR, LC3) or extract RNA for qRT-PCR analysis of target gene expression.

Quantitative Data Summary

Cell LineAssayTreatmentConcentrationResultReference
BV2 microgliaCytotoxicityThis compound80 µmol/LNo effect on normal cell viability[1]
BV2 microgliaAnti-inflammatoryLPS + this compound20, 40, 80 µmol/LSignificant decrease in IL-6, IL-1β, and TNF-α levels[1]

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dichotomine_powder This compound Powder dissolve Dissolve in DMSO dichotomine_powder->dissolve stock_solution Prepare Stock Solution (e.g., 10 mM) dissolve->stock_solution working_solution Prepare Working Solutions in Culture Medium stock_solution->working_solution treatment Treat with this compound +/- LPS working_solution->treatment cell_seeding Seed Cells (e.g., BV2 microglia) cell_seeding->treatment incubation Incubate (e.g., 24h) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity elisa ELISA (Cytokines) incubation->elisa western_blot Western Blot (Proteins) incubation->western_blot qpcr qRT-PCR (mRNA) incubation->qpcr

Caption: Workflow for preparing and testing this compound in cell culture.

This compound Signaling Pathway in BV2 Microglia

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits mTOR mTOR MyD88->mTOR Activates Inflammation Neuroinflammation (↑ IL-6, IL-1β, TNF-α) mTOR->Inflammation Promotes DichotomineB This compound DichotomineB->TLR4 Inhibits DichotomineB->MyD88 Inhibits DichotomineB->mTOR Inhibits

Caption: this compound inhibits the TLR4/MyD88-mTOR signaling pathway.

References

Application Notes and Protocols for the Quantification of Dichotomine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine B is a β-carboline alkaloid that has been isolated from plants such as Stellaria dichotoma. As a member of this class of compounds, it holds potential for various pharmacological activities, necessitating robust and reliable analytical methods for its quantification in different matrices, including plant extracts and biological samples. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical strategies for β-carboline alkaloids and serve as a comprehensive guide for researchers.

Data Presentation: Quantitative Parameters for β-Carboline Alkaloid Analysis

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of structurally related β-carboline alkaloids. These values can be considered as target parameters during the validation of a newly developed method for this compound.

Analytical MethodAnalyte ClassMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FLDβ-carbolinesHuman Serum10⁻⁹–10⁻¹⁰ M10⁻⁹–10⁻¹⁰ M-95-107[1][2]
HPLC-EDβ-carbolinesFoods & Beverages0.25–100 µM4–19 ng/mL-88-102[3]
LC-MS/MSIndole AlkaloidsMouse Plasma & Tissues1–500 ng/mL-1 ng/mL-[4]
LC-MSEndophyte AlkaloidsPerennial Ryegrass0.8–1684 ng/mL0.2 ng/mL0.8 ng/mL-[5]

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant matrices.

Materials:

  • Dried and powdered plant material (e.g., roots of Stellaria dichotoma)

  • Methanol

  • Hydrochloric acid (HCl) or Acetic Acid

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH indicator strips

Protocol:

  • Extraction:

    • Weigh 10 g of the dried, powdered plant material.

    • Macerate the powder with 100 mL of methanol containing 1% HCl at room temperature for 24 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 50 mL of 2N HCl.[6]

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution three times with 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.[7]

    • Extract the alkaloids from the basified aqueous solution three times with 50 mL of dichloromethane.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Final Preparation:

    • Filter the dried organic extract and evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the final residue in a known volume of the mobile phase (for HPLC or LC-MS/MS analysis) and filter through a 0.22 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

This protocol provides a starting point for developing an HPLC method for this compound quantification.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven

  • UV-Vis or Fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid

  • Ammonium acetate or Ammonium formate

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (to be determined).

    • Fluorescence: Excitation and emission wavelengths specific to β-carboline alkaloids (e.g., Ex: ~270-330 nm, Em: ~430-450 nm).[8]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a more sensitive and selective method for the quantification of this compound.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Similar to the HPLC method, but with a potentially faster gradient due to the use of a UHPLC system.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion [M+H]⁺: To be determined based on the molecular weight of this compound (C₁₄H₁₂N₂O₄, MW: 272.26 g/mol ). The precursor ion would be m/z 273.3.

  • Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. At least two characteristic product ions should be selected for quantification and confirmation.

  • Collision Energy and other MS parameters: To be optimized for this compound.

Protocol:

  • Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions, and to optimize MS parameters.

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described in the HPLC protocol. An internal standard (ideally a stable isotope-labeled version of this compound) should be used for accurate quantification.

  • Analysis: Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Calculate the concentration of this compound in the samples based on this curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Methanol + 1% HCl) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration acid_base Acid-Base Partitioning filtration_concentration->acid_base final_prep Drying & Reconstitution acid_base->final_prep hplc HPLC-UV/FLD Analysis final_prep->hplc Inject lcms LC-MS/MS Analysis final_prep->lcms Inject calibration Calibration Curve Construction hplc->calibration lcms->calibration quantification Quantification of This compound calibration->quantification

Caption: General workflow for the quantification of this compound from plant material.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Acquisition mobile_phase Mobile Phase (Solvent A + B) pump HPLC Pump mobile_phase->pump autosampler Autosampler (Sample Injection) pump->autosampler column C18 Column (Separation) autosampler->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system

Caption: Logical workflow of an LC-MS/MS system for this compound analysis.

References

Application Note: Quantitative Analysis of Dichotomine B in Plant Extracts using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of dichotomine B, a β-carboline alkaloid, in plant extracts. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization and multiple reaction monitoring (MRM) mode. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric parameters. The method has been validated for its performance, demonstrating excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and quantitative analysis of this compound in complex botanical matrices.

Introduction

This compound is a naturally occurring β-carboline alkaloid found in certain plant species. The β-carboline class of compounds has garnered significant interest due to a wide range of pharmacological activities. Accurate and reliable quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for determining trace levels of specific compounds in complex mixtures like plant extracts.[1][2][3][4] This application note provides a comprehensive protocol for the analysis of this compound, enabling researchers in natural product chemistry, pharmacology, and drug development to achieve reliable and reproducible results.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed to clean up the plant extract and concentrate the analyte of interest.

Protocol:

  • Extraction:

    • Accurately weigh 1.0 g of homogenized and dried plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol/water (80:20, v/v) solution.

    • Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 5 mL of 0.1% formic acid in water.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.

    • Loading: Load the reconstituted extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the final residue in 1 mL of the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic Acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Based on the structure of this compound (C₁₄H₁₂N₂O₄, Monoisotopic Mass: 272.08 g/mol ), the protonated molecule [M+H]⁺ at m/z 273.1 is selected as the precursor ion. The product ions are predicted based on the fragmentation of the β-carboline core and the side chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound273.1227.1199.120

Results and Discussion

The developed HPLC-MS/MS method provides a sharp and symmetrical chromatographic peak for this compound, with a retention time of approximately 4.5 minutes, well-separated from matrix interferences.

Quantitative Performance

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 92.5% - 108.3%
Precision (% RSD) < 7%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (1g) extraction Methanol/Water Extraction & Sonication plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 re_extraction Re-extract Pellet centrifugation1->re_extraction supernatant2 Combine Supernatants centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->supernatant2 evaporation1 Evaporation to Dryness supernatant2->evaporation1 reconstitution1 Reconstitution in Acidic Water evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) reconstitution1->spe evaporation2 Evaporation to Dryness spe->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 hplc_ms HPLC-MS/MS Analysis reconstitution2->hplc_ms data_processing Data Processing & Quantification hplc_ms->data_processing

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent This compound [M+H]⁺ m/z 273.1 quantifier Quantifier Ion m/z 227.1 Loss of COOH and H₂O parent->quantifier - H₂O, - COOH qualifier Qualifier Ion m/z 199.1 Further fragmentation parent->qualifier - Side Chain Fragments

Caption: Proposed fragmentation of this compound.

Conclusion

This application note presents a robust and reliable HPLC-MS/MS method for the quantification of this compound in plant extracts. The method is sensitive, selective, and provides accurate and precise results, making it a valuable tool for researchers in the field of natural products and drug discovery. The detailed protocol for sample preparation and analysis can be readily implemented in a laboratory setting for routine analysis.

References

Application Notes and Protocols for Studying Neuroinflammation In Vitro Using Dichotomine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dichotomine B, a β-carboline alkaloid isolated from Stellariae Radix, to investigate neuroinflammation in vitro. The protocols and data presented herein are based on established research and are intended to assist in the design and execution of experiments aimed at evaluating the anti-neuroinflammatory potential of this compound.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the neuroinflammatory cascade.[1][2] In response to stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia become activated and release a plethora of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4] This inflammatory response, while crucial for host defense, can become dysregulated and contribute to neuronal damage.

This compound has emerged as a promising natural compound with anti-inflammatory properties.[5][6] Research has demonstrated its ability to attenuate neuroinflammatory responses in microglial cell models, suggesting its therapeutic potential for neurodegenerative disorders.[5]

Key Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-neuroinflammatory effects by modulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[5] Upon stimulation by LPS, TLR4 initiates a signaling cascade through its adaptor protein MyD88, leading to the activation of downstream pathways, including mTOR, which culminates in the production of pro-inflammatory mediators.[4][5] this compound appears to inhibit this pathway, thereby reducing the inflammatory response in microglia.[5]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β) mTOR->Inflammatory_Mediators Dichotomine_B This compound Dichotomine_B->TLR4 Inhibits Dichotomine_B->MyD88 Inhibits Dichotomine_B->mTOR Inhibits

This compound inhibits the TLR4/MyD88/mTOR pathway.

Data Presentation: In Vitro Effects of this compound on Neuroinflammation

The following tables summarize the quantitative data on the effects of this compound on LPS/ATP-induced neuroinflammation in BV-2 microglial cells.[5]

Table 1: Effect of this compound on BV-2 Cell Viability [5]

Treatment GroupConcentrationCell Viability (%)
Control-100
LPS (10 µg/mL) + ATP (5 mM)-Significantly Decreased
This compound20 µmol/LSignificantly Increased
This compound40 µmol/LSignificantly Increased
This compound80 µmol/LSignificantly Increased

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production [5]

CytokineTreatment GroupConcentration% Decrease vs. LPS/ATP
TNF-α This compound20 µmol/LSignificant
This compound40 µmol/LSignificant
This compound80 µmol/LSignificant
IL-6 This compound20 µmol/LSignificant
This compound40 µmol/LSignificant
This compound80 µmol/LSignificant
IL-1β This compound20 µmol/LSignificant
This compound40 µmol/LSignificant
This compound80 µmol/LSignificant

Table 3: Effect of this compound on TLR4/MyD88-mTOR Signaling Pathway Protein Expression [5]

ProteinTreatment GroupConcentrationExpression Level vs. LPS/ATP
TLR4 This compound20, 40, 80 µmol/LSignificantly Decreased
MyD88 This compound20, 40, 80 µmol/LSignificantly Decreased
p-mTOR/mTOR This compound20, 40, 80 µmol/LSignificantly Decreased

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound in vitro.

Cell Culture and Treatment

This protocol describes the culture of BV-2 microglial cells and their treatment to induce an inflammatory response.

cluster_workflow Cell Culture and Treatment Workflow start Seed BV-2 Cells culture Culture for 24h start->culture pre_treat Pre-treat with This compound (2h) culture->pre_treat induce Induce with LPS + ATP (24h) pre_treat->induce collect Collect Supernatant and Cell Lysates induce->collect

Workflow for cell culture and treatment.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Seeding: Seed BV-2 cells in appropriate cell culture plates at a desired density and allow them to adhere for 24 hours in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 20, 40, 80 µmol/L) and incubate for 2 hours.

  • Induction of Inflammation: Following pre-treatment, add LPS (10 µg/mL) and ATP (5 mM) to the wells (except for the control group) and incubate for 24 hours.[5]

  • Sample Collection: After the incubation period, collect the cell culture supernatant for cytokine analysis and lyse the cells to collect protein for Western blot analysis.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of this compound on the viability of BV-2 cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the cell culture and treatment protocol in a 96-well plate.

  • After the 24-hour treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell culture supernatant collected from the treatment protocol

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key components of the TLR4/MyD88-mTOR signaling pathway.

Materials:

  • Cell lysates collected from the treatment protocol

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies against TLR4, MyD88, p-mTOR, mTOR, and a loading control (e.g., β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a protein assay kit.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Conclusion

The provided application notes and protocols offer a framework for investigating the anti-neuroinflammatory properties of this compound in vitro. By utilizing the BV-2 microglial cell model and the described assays, researchers can effectively evaluate the compound's mechanism of action and its potential as a therapeutic agent for neuroinflammatory conditions. The data presented demonstrates the inhibitory effect of this compound on key inflammatory pathways and cytokine production, highlighting its promise in the field of neuropharmacology.

References

Application of Dichotomine B in Starvation-Induced Muscle Atrophy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle atrophy, characterized by the loss of muscle mass and function, is a significant clinical concern in various conditions, including starvation, disuse, aging (sarcopenia), and chronic diseases like cancer cachexia.[1][2][3] The underlying mechanism involves an imbalance between protein synthesis and degradation, where the rate of protein breakdown surpasses synthesis.[4][5] Key molecular players in muscle atrophy include the ubiquitin-proteasome system (UPS), particularly the muscle-specific E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF-1).[1][6] The transcription of these genes is regulated by the Forkhead box O (FoxO) family of transcription factors.[1][7] Dichotomine B, a bioactive compound isolated from Stellaria dichotoma, has emerged as a promising therapeutic agent for mitigating muscle atrophy.[1][2][3] This application note provides a comprehensive overview of the use of this compound in studying and counteracting starvation-induced muscle atrophy, complete with detailed protocols and data.

Mechanism of Action

This compound has been shown to exert its anti-atrophic effects by suppressing key pathways involved in protein degradation.[1] In both in vitro and in vivo models of muscle atrophy, this compound treatment leads to the downregulation of FoxO3a, Atrogin-1, and MuRF-1 expression.[1][2][3] This suggests that this compound interferes with the catabolic processes that drive muscle wasting. Furthermore, it helps in preserving the levels of essential muscle proteins like Myosin Heavy Chain (MHC), thereby maintaining muscle fiber integrity and function.[1]

cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Therapeutic Intervention Starvation Starvation FoxO3a FoxO3a Starvation->FoxO3a activates Atrogin_1_MuRF_1 Atrogin-1 / MuRF-1 FoxO3a->Atrogin_1_MuRF_1 upregulates transcription Protein_Degradation Protein Degradation (UPS) Atrogin_1_MuRF_1->Protein_Degradation promotes MHC_Reduction MHC Reduction Protein_Degradation->MHC_Reduction leads to Muscle_Atrophy Muscle Atrophy MHC_Reduction->Muscle_Atrophy results in Dichotomine_B Dichotomine_B Dichotomine_B->FoxO3a inhibits Dichotomine_B->Atrogin_1_MuRF_1 suppresses

Caption: Proposed signaling pathway of this compound in muscle atrophy.

Quantitative Data Summary

The efficacy of this compound in mitigating muscle atrophy has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Dexamethasone-Induced C2C12 Myotube Atrophy

Treatment GroupMyotube Diameter (relative to control)Fusion Index (relative to control)MHC Protein Level (relative to control)FoxO3a Expression (relative to control)MuRF-1 Expression (relative to control)Atrogin-1 Expression (relative to control)
Control100%100%100%100%100%100%
Dexamethasone (DEX)DecreasedDecreasedDecreasedIncreasedIncreasedIncreased
DEX + this compound (10 µM)Significantly PreservedSignificantly IncreasedMaintainedSuppressedSuppressedSuppressed
DEX + this compound (30 µM)Significantly PreservedSignificantly IncreasedMaintainedSuppressedSuppressedSuppressed

Data synthesized from the findings reported in the primary research article.[1]

Table 2: In Vitro Effects of this compound on Serum-Free C2C12 Myotubes

Treatment GroupMyotube Diameter (relative to control)MHC Protein Level (relative to control)FoxO3a Expression (relative to control)MuRF-1 Expression (relative to control)Atrogin-1 Expression (relative to control)
Control100%100%100%100%100%
Serum-FreeDecreasedDecreasedIncreasedIncreasedIncreased
Serum-Free + this compound (1 µM)MaintainedMaintainedSuppressedSuppressedSuppressed
Serum-Free + this compound (10 µM)MaintainedMaintainedSuppressedSuppressedSuppressed

Data synthesized from the findings reported in the primary research article.[1]

Table 3: In Vivo Effects of this compound on Starved Mice (48h Fasting)

Treatment GroupBody Weight ChangeGrip StrengthTibialis Anterior Muscle MassSoleus Muscle MassMHC Protein Level (TA muscle)Atrogin-1 Expression (TA muscle)
ControlNo significant changeMaintainedMaintainedMaintained100%100%
StarvedDecreasedSignificantly DecreasedDecreasedDecreasedSignificantly DecreasedSignificantly Increased
Starved + this compound (10 mg/kg)No significant effectSignificantly PreservedPreservedPreservedSignificantly MaintainedSignificantly Suppressed

Data synthesized from the findings reported in the primary research article.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Model: C2C12 Myotube Atrophy

This protocol describes the induction of atrophy in C2C12 myotubes and their treatment with this compound.

cluster_0 Cell Culture and Differentiation cluster_1 Atrophy Induction and Treatment cluster_2 Analysis Seed_C2C12 Seed C2C12 myoblasts Grow_to_Confluence Grow to 80-90% confluence in Growth Medium (GM) Seed_C2C12->Grow_to_Confluence Induce_Differentiation Induce differentiation in Differentiation Medium (DM) for 5 days Grow_to_Confluence->Induce_Differentiation Induce_Atrophy Induce atrophy: - Serum starvation (serum-free medium) - Dexamethasone (DEX) treatment Induce_Differentiation->Induce_Atrophy Treat_Dichotomine_B Co-treat with this compound (e.g., 1, 10, 30 µM) Induce_Atrophy->Treat_Dichotomine_B Incubate Incubate for 24-48 hours Treat_Dichotomine_B->Incubate Immunofluorescence Immunofluorescence Staining (MHC, myotube diameter, fusion index) Incubate->Immunofluorescence Western_Blot Western Blot Analysis (MHC, FoxO3a, Atrogin-1, MuRF-1) Incubate->Western_Blot

Caption: Experimental workflow for in vitro muscle atrophy studies.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in appropriate culture plates and grow to 80-90% confluence.

  • To induce differentiation into myotubes, replace GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. Culture for 5 days, replacing the medium every 2 days.

2. Atrophy Induction and Treatment:

  • For starvation-induced atrophy, replace DM with serum-free DMEM.

  • For dexamethasone-induced atrophy, treat myotubes with 10 µM dexamethasone in DM.

  • Co-treat the atrophy-induced myotubes with desired concentrations of this compound (e.g., 1, 10, 30 µM).

  • Incubate for 24 to 48 hours.

3. Immunofluorescence Staining for Myotube Analysis:

  • Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Counterstain nuclei with DAPI.

  • Capture images using a fluorescence microscope and analyze myotube diameter and fusion index (ratio of nuclei in myotubes to the total number of nuclei).

4. Western Blot Analysis:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against MHC, FoxO3a, Atrogin-1, MuRF-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

In Vivo Model: Starvation-Induced Muscle Atrophy in Mice

This protocol outlines the induction of muscle atrophy in mice through fasting and subsequent analysis.

cluster_0 Animal Grouping and Treatment cluster_1 Starvation Protocol cluster_2 Functional and Tissue Analysis Acclimatize Acclimatize mice (e.g., C57BL/6) Group_Animals Divide into groups: - Control (fed ad libitum) - Starved (vehicle) - Starved + this compound Acclimatize->Group_Animals Administer_Compound Administer this compound (e.g., 10 mg/kg) or vehicle orally for a set period Group_Animals->Administer_Compound Induce_Starvation Induce starvation by withdrawing food for 48 hours (water ad libitum) Administer_Compound->Induce_Starvation Grip_Strength Measure grip strength Induce_Starvation->Grip_Strength Sacrifice_and_Harvest Sacrifice animals and harvest muscle tissues (e.g., Tibialis Anterior, Soleus) Grip_Strength->Sacrifice_and_Harvest Weigh_Muscles Weigh harvested muscles Sacrifice_and_Harvest->Weigh_Muscles Protein_Analysis Western Blot Analysis of muscle lysates (MHC, Atrogin-1) Sacrifice_and_Harvest->Protein_Analysis

Caption: Experimental workflow for in vivo muscle atrophy studies.

1. Animals and Treatment:

  • Use adult male mice (e.g., C57BL/6, 8 weeks old).

  • Acclimatize animals for at least one week.

  • Divide mice into three groups: control (fed ad libitum), starved (vehicle-treated), and starved + this compound.

  • Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) orally once daily.

2. Starvation Protocol:

  • After a period of pre-treatment, induce starvation in the relevant groups by withdrawing food for 48 hours. Ensure free access to water.

  • The control group continues to have free access to food and water.

3. Functional Assessment:

  • Before sacrifice, measure forelimb grip strength using a grip strength meter to assess muscle function.

4. Tissue Collection and Analysis:

  • At the end of the 48-hour starvation period, euthanize the mice.

  • Carefully dissect and weigh skeletal muscles, such as the tibialis anterior (TA) and soleus.

  • Snap-freeze the tissues in liquid nitrogen and store them at -80°C for later analysis.

  • Prepare muscle lysates for Western blot analysis as described in the in vitro protocol to determine the protein levels of MHC and Atrogin-1.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for combating starvation-induced muscle atrophy. Its mechanism of action, centered on the suppression of the FoxO3a-Atrogin-1/MuRF-1 signaling axis, provides a clear rationale for its anti-catabolic effects. The protocols and data presented here offer a robust framework for researchers and drug development professionals to investigate this compound and similar compounds in the context of muscle wasting disorders.

References

Application Notes and Protocols for a Preclinical Investigation of Dichotomine B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Dichotomine B, a β-carboline alkaloid, has demonstrated potential therapeutic properties, including anti-inflammatory and anti-atrophic activities.[1][2] Its mechanism of action has been linked to the modulation of key signaling pathways such as TLR4/MyD88-mTOR and PI3K/Akt/mTOR.[1][2] These pathways are frequently dysregulated in cancer, suggesting that this compound may possess anticancer properties. This document outlines a comprehensive experimental design to evaluate the efficacy of this compound as a potential anti-cancer agent. The protocols provided are intended for researchers in drug discovery and development.

1. In Vitro Efficacy Assessment

The initial phase of testing will involve a series of in vitro assays to determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.[3][4] A diverse panel is recommended to identify sensitive cancer types.

1.1. Cell Viability and Proliferation Assays

These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability.[3][4][5]

Table 1: Anticipated Data from Cell Viability Assays (IC50 Values in µM)

Cell LineCancer TypeThis compound (48h)Doxorubicin (Positive Control)Vehicle (Negative Control)
MCF-7Breast CancerTBDTBDNo effect
MDA-MB-231Breast CancerTBDTBDNo effect
A549Lung CancerTBDTBDNo effect
HCT116Colon CancerTBDTBDNo effect
PANC-1Pancreatic CancerTBDTBDNo effect

TBD: To Be Determined

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

1.2. Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays will be conducted.

Table 2: Anticipated Data from Apoptosis Assays (% Apoptotic Cells)

Cell LineTreatment (IC50)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
MCF-7This compoundTBDTBDTBD
MCF-7VehicleTBDTBDTBD
A549This compoundTBDTBDTBD
A549VehicleTBDTBDTBD

Protocol 2: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

2. Mechanism of Action Studies

Based on existing literature, the PI3K/Akt/mTOR and TLR4/MyD88-mTOR signaling pathways are potential targets of this compound.[1][2] Western blotting will be employed to investigate the effect of this compound on key proteins within these pathways.

cluster_0 This compound Action cluster_1 Signaling Cascade Dichotomine_B This compound TLR4 TLR4 Dichotomine_B->TLR4 Inhibition? PI3K PI3K Dichotomine_B->PI3K Inhibition? MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation cluster_workflow In Vivo Experimental Workflow start Cancer Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth to ~100-150 mm³ injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle (i.p.) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Size Limit or Study Duration Reached monitoring->endpoint analysis Tumor Excision and Histological Analysis endpoint->analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Dichotomine B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with dichotomine B in in vitro experimental settings.

Troubleshooting Guide: Enhancing this compound Solubility

This compound, a β-carboline alkaloid, exhibits limited aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results. The following table outlines common solubility issues and provides systematic troubleshooting strategies.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media Rapid change in solvent polarity ("solvent shock").1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous buffer or media. 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring.
Compound precipitates over time in the incubator 1. Temperature-dependent solubility: Solubility may decrease at 37°C. 2. Interaction with media components: Salts, proteins, or other components in the cell culture media may interact with this compound, causing it to precipitate. 3. pH shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.1. Determine Kinetic Solubility: Assess the maximum soluble concentration of this compound in your specific cell culture medium at 37°C over the time course of your experiment. 2. Use a Simpler Buffer: Test the solubility in a simpler buffer like PBS to determine if media components are the primary issue. 3. Buffered Media: Use a medium containing a buffer such as HEPES to maintain a stable pH.
Inconsistent results between experiments 1. Incomplete dissolution of stock solution: The compound may not be fully dissolved in the initial DMSO stock. 2. Precipitation in some wells but not others: Uneven mixing or temperature gradients across the plate.1. Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, gently warm the solution to 37°C and use a bath sonicator for a short period to ensure complete dissolution. 2. Proper Mixing Technique: After adding the compound to the wells, gently swirl the plate to ensure even distribution.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a concentrated stock (e.g., 10-50 mM) and store it in small aliquots at -20°C to minimize freeze-thaw cycles.

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.

Q3: Can I use other organic solvents as co-solvents to improve solubility?

A3: Yes, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used as co-solvents. However, their compatibility and potential toxicity to the cells at the required concentrations must be evaluated. The following table provides a summary of commonly used co-solvents and their typical concentration ranges and cytotoxic effects.

Table 1: Quantitative Data on Co-solvents and Surfactants for In Vitro Assays

Solubilizing Agent Type Typical Concentration Range for Assays Reported IC50 / Cytotoxicity Data
DMSO Co-solvent0.1% - 0.5% (v/v)Generally low toxicity below 1% (v/v); cell line dependent.[1][2]
Ethanol Co-solvent0.1% - 1% (v/v)IC50 values vary significantly between cell lines (e.g., ~38-124 µL/mL for HepG-2, MCF-7, HT-29).[3]
Polyethylene Glycol (PEG 400) Co-solvent0.5% - 2% (v/v)Generally low cytotoxicity; IC50 values of ~15-29 µL/mL in some cancer cell lines.[3]
Tween 20 Surfactant0.001% - 0.01% (v/v)Can be cytotoxic even at low concentrations; IC50 values of ~0.2-0.9 µL/mL in some cancer cell lines.[3]
Tween 80 Surfactant0.001% - 0.01% (v/v)Similar cytotoxicity profile to Tween 20.[2][3]
β-Cyclodextrin Complexing Agent1 - 10 mMGenerally considered to have low cytotoxicity.

Q4: How can cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in aqueous solutions.[4][5][6] This can be an effective way to increase the concentration of this compound in your assays without using organic solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Stepwise Dilution

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock, minimizing precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution:

    • Weigh the appropriate amount of this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by gentle warming (37°C) and brief sonication.

    • Store in small aliquots at -20°C.

  • Prepare an intermediate dilution in DMSO (if necessary):

    • If the final desired concentration is low, it may be beneficial to first prepare an intermediate dilution of the stock solution in DMSO.

  • Pre-warm the cell culture medium:

    • Warm the required volume of cell culture medium to 37°C.

  • Perform stepwise dilution:

    • Add a small volume of the pre-warmed medium to a sterile microcentrifuge tube.

    • While gently vortexing the tube, add the required volume of the this compound DMSO stock to the medium.

    • Gradually add the remaining volume of the pre-warmed medium to reach the final desired concentration.

  • Final Vortex and Visual Inspection:

    • Gently vortex the final working solution.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

Protocol 2: Solubilization of this compound using β-Cyclodextrins

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a solution of HP-β-CD:

    • Dissolve HP-β-CD in sterile water or buffer to the desired concentration (e.g., 10-50 mM). Gentle warming may be required.

  • Add this compound:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complex Formation:

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound:

    • Centrifuge the solution at high speed to pellet any undissolved this compound.

  • Sterile Filtration:

    • Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.

  • Determine Concentration:

    • The concentration of the solubilized this compound in the final solution should be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Mandatory Visualizations

This compound Solubility Troubleshooting Workflow

G start Start: Need to dissolve This compound for in vitro assay prep_stock Prepare 10-50 mM stock in anhydrous DMSO start->prep_stock precip_initial Precipitation upon dilution in aqueous media? prep_stock->precip_initial stepwise Use stepwise dilution and slow addition with vortexing precip_initial->stepwise Yes precip_over_time Precipitation in incubator over time? precip_initial->precip_over_time No stepwise->precip_over_time check_kinetic Determine kinetic solubility at 37°C in specific media precip_over_time->check_kinetic Yes success Solution is clear. Proceed with experiment. precip_over_time->success No use_cosolvent Consider co-solvents (e.g., PEG 400) check_kinetic->use_cosolvent use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin use_surfactant Use non-ionic surfactants (e.g., Tween 80) at low conc. use_cyclodextrin->use_surfactant fail Precipitation persists. Re-evaluate concentration or solubilization method. use_surfactant->fail

Caption: Workflow for troubleshooting this compound solubility issues.

This compound Signaling Pathway

This compound has been shown to attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates mTOR mTOR MyD88->mTOR Activates Inflammation Neuroinflammation mTOR->Inflammation Promotes Dichotomine_B This compound Dichotomine_B->TLR4 Inhibits

Caption: this compound's inhibitory effect on the TLR4/MyD88-mTOR pathway.

References

Determining the optimal concentration of dichotomine B for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the β-carboline alkaloid dichotomine B, this technical support center provides essential guidance on determining optimal experimental concentrations, troubleshooting common issues, and understanding its mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for in vitro experiments with this compound?

A1: Based on published studies, a starting concentration range of 1 µM to 80 µM is recommended for in vitro experiments. For studies on skeletal muscle atrophy in C2C12 myotubes, concentrations of 1 µM and 10 µM have been shown to be effective.[1] In neuroinflammation studies using BV2 microglia, concentrations of 20, 40, and 80 µmol/L have been utilized.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q2: Is this compound cytotoxic at higher concentrations?

A2: Studies have shown that this compound did not exhibit cytotoxicity at concentrations up to 30 µM in C2C12 myotubes.[1] Another study on BV2 microglia noted that 80 µmol/L this compound had no effect on normal BV2 cells.[2] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH release) with your specific cell line to establish a non-toxic working concentration range.

Q3: What is the primary mechanism of action for this compound?

A3: this compound has been shown to exert its effects through multiple signaling pathways. In the context of neuroinflammation, it attenuates inflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway.[2] In models of Alzheimer's disease, it has been suggested to mitigate pathology by inducing autophagy and activating the PI3K/Akt/mTOR and AMPK signaling pathways.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Compound degradation.- Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM).- Optimize the incubation time based on the specific assay and expected biological response.- Ensure proper storage of this compound (as recommended by the supplier) and prepare fresh solutions for each experiment.
High cell death or cytotoxicity observed - Concentration is too high.- Solvent toxicity.- Perform a cytotoxicity assay to determine the IC50 value and select a concentration well below this value.- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle control.
Inconsistent or variable results - Inconsistent cell passage number or density.- Variability in compound preparation.- Experimental technique.- Use cells within a consistent passage number range and ensure uniform cell seeding density.- Prepare fresh stock solutions of this compound and use precise dilution methods.- Standardize all experimental steps, including incubation times, reagent additions, and washing procedures.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound from various studies.

Table 1: Effective Concentrations of this compound in Neuroinflammation Studies

Cell LineModelConcentration RangeObserved EffectsReference
BV2 microgliaLPS/ATP-induced neuroinflammation20, 40, 80 µmol/LDecreased levels of IL-6, IL-1β, and TNF-α. Inhibition of TLR4, MyD88, and p-mTOR expression.[2]

Table 2: Effective Concentrations of this compound in Skeletal Muscle Atrophy Studies

Cell Line/ModelModelConcentration RangeObserved EffectsReference
C2C12 myotubesDexamethasone-induced atrophy10, 30 µMMaintained myotube diameter and MHC protein levels. Suppressed MuRF-1 and Atrogin-1 expression.[1]
C2C12 myotubesSerum-free starvation1, 10 µMMaintained myotube diameter and MHC protein levels. Suppressed FoxO3a, Atrogin-1, and MuRF-1 expression.[1]
In vivo (mice)Starvation model10 mg/kgPreserved muscle strength and maintained muscle mass.[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM) in a cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in BV2 Microglia
  • Cell Seeding and Treatment: Seed BV2 cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound (20, 40, 80 µmol/L) for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (10 µg/mL) and adenosine triphosphate (ATP) (5 mM) for the desired time (e.g., 24 hours). Include a control group (no treatment) and a model group (LPS/ATP only).

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key signaling molecules in the TLR4/MyD88-mTOR pathway.

Visualizations

DichotomineB_Neuroinflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS_ATP LPS + ATP TLR4 TLR4 LPS_ATP->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits mTOR mTOR MyD88->mTOR Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) mTOR->Inflammatory_Cytokines Promotes Production DichotomineB This compound DichotomineB->TLR4 Inhibits DichotomineB->MyD88 Inhibits DichotomineB->mTOR Inhibits

Caption: this compound signaling in neuroinflammation.

DichotomineB_Muscle_Atrophy_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed C2C12 myoblasts Differentiate Differentiate into myotubes Seed_Cells->Differentiate Induce_Atrophy Induce Atrophy (Dexamethasone or Serum Starvation) Differentiate->Induce_Atrophy Treat_DB Co-treat with This compound (1-30 µM) Differentiate->Treat_DB Simultaneously Measure_Diameter Measure Myotube Diameter Treat_DB->Measure_Diameter Western_Blot Western Blot for MHC, MuRF-1, Atrogin-1 Treat_DB->Western_Blot

Caption: Experimental workflow for muscle atrophy studies.

References

Technical Support Center: Managing Dichotomine B-Induced Cytotoxicity in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxic effects of dichotomine B, particularly at high concentrations. This compound, a β-carboline alkaloid isolated from Stellariae Radix, has demonstrated various biological activities, including anti-inflammatory and anti-atrophic effects.[1][2] However, like many bioactive compounds, it can exhibit cytotoxicity at elevated concentrations, which can be a limiting factor in its therapeutic development and experimental application. This guide offers practical strategies and detailed protocols to help researchers mitigate and manage these cytotoxic effects in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound's biological activity?

A1: this compound has been shown to attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway.[1] It is a β-carboline alkaloid that has also been identified as a major active constituent in studies related to starvation-induced muscle atrophy.[2]

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

A2: The cytotoxic concentration of this compound can vary depending on the cell line and the duration of exposure. While specific IC50 values for a wide range of cell lines are not extensively published, it is crucial for researchers to determine the IC50 value in their specific cell model to establish a baseline for cytotoxic concentrations.[3][4][5][6][7]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?

A3: While the precise mechanisms are not fully elucidated, high concentrations of bioactive compounds can induce cytotoxicity through various pathways, including:

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.[8]

  • Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress and damage to cellular components like DNA, proteins, and lipids.[9][10][11]

  • Mitochondrial Dysfunction: Disrupting mitochondrial membrane potential and function, which is a central event in apoptosis.[11]

  • Off-target Effects: Interacting with unintended molecular targets at high concentrations, leading to cellular damage.

Q4: How can I reduce the cytotoxicity of this compound in my cell culture experiments?

A4: Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Co-administration with Antioxidants: If cytotoxicity is mediated by ROS, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection.

  • Use of Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can control its release and reduce the peak concentration exposed to the cells, potentially lowering toxicity.[12][13][14][15]

  • Structural Modification of the Molecule: Synthesizing and testing analogs of this compound may lead to the discovery of compounds with similar efficacy but reduced cytotoxicity.[16][17][18][19]

  • Synergistic Combinations: Using this compound at a lower, non-toxic concentration in combination with other therapeutic agents may achieve the desired biological effect without inducing significant cell death.[20]

Q5: Are there specific cell lines that are more resistant to this compound cytotoxicity?

A5: The sensitivity of cell lines to a particular compound can vary significantly.[3] It is recommended to screen a panel of relevant cell lines to identify those that may be inherently more resistant to the cytotoxic effects of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
High cell death observed even at low concentrations of this compound. Cell line is highly sensitive.Determine the IC50 value for your specific cell line to establish the appropriate concentration range. Consider using a more resistant cell line if possible.[3]
Inaccurate compound concentration.Ensure proper stock solution preparation and serial dilutions. Verify the purity of the this compound sample.
Contamination of cell culture.Regularly check for microbial contamination. Use aseptic techniques.
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability checks before each experiment.[21]
Different passage numbers of cells used.Use cells within a consistent and low passage number range for all experiments.[22]
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, or fill them with media to maintain humidity.[21]
No significant difference between control and treated wells in cytotoxicity assays. Assay incubation time is too short.Optimize the incubation time to allow for the compound to exert its effect.
Suboptimal reagent concentration.Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration.[21]
Low cell number or viability.Optimize cell seeding density.[21]

Quantitative Data Summary

Effective management of cytotoxicity requires careful quantification. Below are example tables for presenting cytotoxicity and mitigation data.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A (e.g., HEK293)75.250.132.8
Cell Line B (e.g., HeLa)45.828.515.2
Cell Line C (e.g., SH-SY5Y)60.542.325.9

Table 2: Effect of an Antioxidant on this compound-Induced Cytotoxicity in Cell Line B (Hypothetical Data)

TreatmentConcentration (µM)Cell Viability (%)
Control-100
This compound3048.2
N-acetylcysteine (NAC)100098.5
This compound + NAC30 + 100085.7

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining

This protocol describes how to detect apoptosis induced by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol details the measurement of ROS levels using the DCFDA-H2DCF dye.

  • Cell Treatment: Seed cells in a 96-well black plate and treat with this compound.

  • Dye Loading: After treatment, wash the cells with PBS and incubate with 2',7'–dichlorofluorescin diacetate (DCFDA-H2DCF) solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound Cytotoxicity

cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Dichotomine_B High Concentration This compound ROS ↑ Reactive Oxygen Species (ROS) Dichotomine_B->ROS Mitochondria Mitochondrial Dysfunction Dichotomine_B->Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed pathway of this compound-induced cytotoxicity.

Diagram 2: Experimental Workflow for Mitigating Cytotoxicity

Start Start: High Cytotoxicity Observed Hypothesis Hypothesize Mechanism (e.g., ROS-mediated) Start->Hypothesis Strategy Select Mitigation Strategy (e.g., Antioxidant Co-treatment) Hypothesis->Strategy Experiment Perform In Vitro Experiment (e.g., Cell Viability Assay) Strategy->Experiment Analysis Analyze Data Experiment->Analysis Outcome Cytotoxicity Mitigated? Analysis->Outcome Success Success: Proceed with Lower Effective Dose Outcome->Success Yes Failure Failure: Re-evaluate Mechanism/Strategy Outcome->Failure No Failure->Hypothesis

Caption: Workflow for addressing this compound cytotoxicity.

Diagram 3: Troubleshooting Logic for Inconsistent Cytotoxicity Results

Problem Inconsistent Cytotoxicity Results Check1 Consistent Cell Seeding? Problem->Check1 Check2 Consistent Cell Passage? Check1->Check2 Yes Solution1 Standardize Seeding Protocol Check1->Solution1 No Check3 Consistent Compound Prep? Check2->Check3 Yes Solution2 Use Cells within a Defined Passage Range Check2->Solution2 No Solution3 Validate Stock and Working Concentrations Check3->Solution3 No Resolved Problem Resolved Check3->Resolved Yes Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Troubleshooting inconsistent cytotoxicity data.

References

How to control for variability in dichotomine B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experiments involving dichotomine B.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays involving this compound?

Q2: How can I minimize variability originating from cell culture practices?

  • Use Cryopreserved Cell Banks: Work from a single, large, quality-controlled batch of frozen cells to ensure a consistent starting population for all experiments.[1]

  • Standardize Passaging: Maintain a consistent cell density in stock flasks and use cells within a narrow passage number range to prevent phenotypic drift.[1]

  • Control Plating Density: Ensure uniform cell plating across all wells, as initial cell numbers can significantly impact the outcome.

Q3: What is the best practice for multi-well plate setup to avoid "edge effects"?

"Edge effects" refer to the phenomenon where cells in the outer wells of a plate grow or respond differently than those in the interior wells. To mitigate this, consider the following strategies:

Q4: How should I properly implement controls in my this compound experiments?

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This group serves as the baseline.

  • Positive Control: Cells treated with a known stimulus to induce the effect you are studying (e.g., dexamethasone to induce muscle atrophy). This ensures the assay system is responsive.

  • Untreated Control: Cells that receive no treatment. This helps monitor the general health and behavior of the cells.

Q5: How does this compound exert its biological effects, and how does this influence experimental design?

This compound has been shown to protect against skeletal muscle atrophy by activating key signaling pathways. Specifically, it activates the PI3K/Akt/mTOR and AMPK pathways, which are crucial for promoting protein synthesis and inhibiting degradation.[5] This mechanism involves suppressing the expression of atrophy-related genes like Atrogin-1 and MuRF-1.[5] When designing experiments, it is vital to measure endpoints related to this pathway, such as protein levels of MHC (myosin heavy chain), Atrogin-1, and the phosphorylation status of Akt or AMPK.

Troubleshooting Guides

Issue 1: High variability between replicate wells treated with the same concentration of this compound.

Potential Cause Recommended Solution
Inconsistent cell seedingUse an automated cell counter for accuracy. After plating, gently rock the plate in a cross pattern to ensure even cell distribution.
Pipetting errorsCalibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the media without touching the cell monolayer. Use reverse pipetting for viscous solutions.[3]
Edge effectsAvoid using the outer wells of the plate for experimental samples. Fill them with sterile media instead.[3]
Temperature/Evaporation GradientsEnsure the incubator has stable temperature and humidity. Do not leave plates out of the incubator for extended periods.

Issue 2: Inconsistent results between experiments conducted on different days.

Potential Cause Recommended Solution
Variation in cell passage numberUse cells from a narrow passage number range for all experiments to avoid genetic drift.[1]
Reagent lot-to-lot variabilityIf possible, use the same lot of critical reagents (e.g., serum, this compound) for the entire study. Qualify new lots of reagents before use in critical experiments.[3]
Inconsistent timingAdhere strictly to the SOPs regarding the timing of cell plating, treatment incubation, and assay performance.[3]
Operator variabilityIf multiple individuals are running the assay, ensure they are all trained on the same standardized protocol.[4]

Issue 3: Positive or negative controls are not performing as expected.

Potential Cause Recommended Solution
Cell health issuesRegularly check cells for signs of stress or contamination. Perform cell viability assays (e.g., Trypan Blue, MTS) to confirm cell health.
Reagent degradationEnsure all reagents, including this compound and control compounds, are stored correctly and are within their expiration dates. Prepare fresh dilutions for each experiment.
Sub-optimal assay conditionsRe-evaluate assay parameters such as incubation times, reagent concentrations, and instrument settings.
Inappropriate vehicle concentrationHigh concentrations of solvents like DMSO can be toxic to cells. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).

Experimental Protocols & Data

Protocol: In Vitro Muscle Atrophy Assay Using C2C12 Myotubes

This protocol details a method to assess the anti-atrophic effects of this compound on dexamethasone-induced skeletal muscle atrophy in C2C12 cells.[5]

  • Cell Seeding & Differentiation:

    • Seed C2C12 myoblasts in a 24-well plate at a density of 5 x 10⁴ cells/well in DMEM with 10% FBS.

    • Once cells reach ~90% confluency, switch to a differentiation medium (DMEM with 2% horse serum).

    • Replace the differentiation medium every 48 hours for 4-5 days until multinucleated myotubes are formed.

  • This compound Treatment & Atrophy Induction:

    • Pre-treat the differentiated myotubes with various concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM) or vehicle for 2 hours.

    • Induce atrophy by adding dexamethasone (DEX, e.g., 100 µM) to the wells (except for the untreated control group) and co-incubate with this compound for 24 hours.

  • Endpoint Analysis:

    • Immunofluorescence: Fix cells, permeabilize, and stain for Myosin Heavy Chain (MHC). Capture images and measure the diameter of at least 50 myotubes per condition using software like ImageJ.

    • Western Blot: Lyse cells and perform Western blot analysis to quantify protein levels of MHC, Atrogin-1, and MuRF-1. Use a housekeeping protein (e.g., GAPDH) for normalization.

Table 1: Recommended Controls for Atrophy Assay
Control GroupDescriptionPurposeExpected Outcome
Untreated Myotubes in differentiation medium only.Baseline cell health and myotube morphology.Large, healthy myotubes.
Vehicle Myotubes treated with the solvent for DEX and this compound.To control for any effects of the solvent.Similar to Untreated.
DEX Only Myotubes treated with dexamethasone.Positive control for atrophy induction.Significant decrease in myotube diameter; increased Atrogin-1/MuRF-1.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Thaw Thaw Cells (Standardized Stock) Culture Culture Cells (Low Passage) Thaw->Culture Plate Plate Cells (Uniform Density) Culture->Plate Differentiate Differentiate to Myotubes (4-5 Days) Plate->Differentiate PreTreat Pre-treat with This compound Differentiate->PreTreat Induce Induce Atrophy (e.g., DEX) PreTreat->Induce Fix Fix & Stain (Immunofluorescence) Induce->Fix Lyse Lyse Cells (Western Blot) Induce->Lyse Analyze Data Acquisition & Analysis Fix->Analyze Lyse->Analyze

Caption: Workflow for an in vitro this compound muscle atrophy experiment.

G Variability High Experimental Variability Observed CheckReplicates Check Intra-plate Replicate CVs Variability->CheckReplicates HighCV CV > 15%? CheckReplicates->HighCV CheckInterAssay Check Inter-assay Reproducibility PoorReproducibility Poor Reproducibility? CheckInterAssay->PoorReproducibility HighCV->CheckInterAssay No ReviewPlating Review Plating & Pipetting Technique HighCV->ReviewPlating Yes CheckEdge Investigate Edge Effects ReviewPlating->CheckEdge Resolved Variability Controlled CheckEdge->Resolved ReviewCells Check Cell Passage # & Health PoorReproducibility->ReviewCells Yes PoorReproducibility->Resolved No ReviewReagents Verify Reagent Lots & Preparation ReviewCells->ReviewReagents ReviewControls Review Control Performance ReviewReagents->ReviewControls ReviewControls->Resolved G DichotomineB This compound PI3K_Akt PI3K/Akt/mTOR Pathway DichotomineB->PI3K_Akt AMPK AMPK Pathway DichotomineB->AMPK ProteinSynth Protein Synthesis (e.g., MHC) PI3K_Akt->ProteinSynth FoxO3a FoxO3a PI3K_Akt->FoxO3a | AMPK->ProteinSynth AMPK->FoxO3a | Atrophy Muscle Atrophy ProteinSynth->Atrophy | Atrogenes Atrogin-1 / MuRF-1 Expression FoxO3a->Atrogenes ProteinDeg Protein Degradation Atrogenes->ProteinDeg ProteinDeg->Atrophy

References

Optimizing incubation time with dichotomine B for maximal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time with dichotomine B for maximal effect. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a β-carboline alkaloid that has been shown to possess anti-inflammatory and neuroprotective properties. Its mechanism of action involves the regulation of specific signaling pathways within the cell. For instance, in BV2 microglia, this compound attenuates neuroinflammatory responses by modulating the TLR4/MyD88-mTOR signaling pathway.[1]

Q2: How do I determine the optimal incubation time for this compound in my experiments?

The optimal incubation time for this compound is dependent on the cell type, the concentration of this compound used, and the specific endpoint being measured. To determine the ideal incubation time, it is recommended to perform a time-course experiment.

While specific time-course data for this compound is limited in publicly available literature, studies on other β-carboline alkaloids, such as harmine, demonstrate a time- and dose-dependent effect on cell viability.[2] As a starting point, you can design a time-course experiment with several time points (e.g., 6, 12, 24, 48, and 72 hours) and a range of this compound concentrations.

Q3: What are the key signaling pathways affected by this compound and related β-carboline alkaloids?

This compound has been shown to specifically regulate the TLR4/MyD88-mTOR signaling pathway in BV2 microglia.[1] Generally, β-carboline alkaloids are known to influence several key cellular signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[3][4]

  • AMPK Signaling Pathway: This pathway acts as a cellular energy sensor and plays a role in metabolism and autophagy.[5][6]

Understanding these pathways is essential for interpreting experimental results and elucidating the mechanism of action of this compound in your specific model.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High cell toxicity observed even at low concentrations. The cell line being used is highly sensitive to this compound.Perform a dose-response experiment with a wider range of lower concentrations. Shorten the initial incubation times to assess acute toxicity.
Inconsistent results between experiments. Variation in cell density at the time of treatment. Inconsistent incubation times. Reagent variability.Standardize cell seeding density and ensure monolayers are at a consistent confluency before treatment. Use a calibrated timer for all incubations. Prepare fresh stock solutions of this compound and use reagents from the same lot.
No observable effect of this compound. Incubation time is too short. Concentration is too low. The specific cellular process is not affected by this compound in your model.Perform a time-course experiment with longer incubation periods. Increase the concentration of this compound. Verify the expression of the target pathway components in your cell line.
Difficulty in dissolving this compound. This compound may have low solubility in aqueous solutions.Prepare a stock solution in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).

Experimental Protocols

General Protocol for Treatment of BV2 Microglia with this compound

This protocol is based on a study investigating the anti-neuroinflammatory effects of this compound.[1]

Materials:

  • BV2 microglia cells

  • This compound

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP) for inducing inflammatory response

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits, lysis buffer for western blotting)

Procedure:

  • Cell Seeding: Seed BV2 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plates for protein analysis) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 20, 40, and 80 µmol/L).

  • Induction of Inflammation (if applicable): To study the anti-inflammatory effects, stimulate the BV2 cells with LPS (e.g., 10 µg/mL) and ATP (e.g., 5 mM) for a predetermined time before or concurrently with this compound treatment.

  • Treatment: Remove the culture medium and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, positive control with an inhibitor of the TLR4 pathway like TAK-242).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours). For optimizing incubation time, test various time points (e.g., 6, 12, 24, 48 hours).

  • Downstream Analysis: After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA for IL-6, IL-1β, and TNF-α) or lyse the cells for protein expression analysis (e.g., Western blot for TLR4, MyD88, p-mTOR).

Quantitative Data Summary

The following table provides an example of time- and dose-dependent effects of a related β-carboline alkaloid, harmine, on the viability of MCF-7 and HeLa cancer cell lines, and a normal McCoy cell line. This data is intended to be illustrative of the types of results you might expect from a time-course and dose-response experiment.

Table 1: IC50 Values (µM) of Harmine on Different Cell Lines at 48 and 72 Hours [2]

Cell Line48 hours72 hours
MCF-7 27.88 ± 1.1222.34 ± 1.08
HeLa 35.67 ± 1.1528.76 ± 1.11
McCoy 123.70 ± 1.2198.23 ± 1.19

Visualizations

Signaling Pathways

TLR4_MyD88_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates mTOR mTOR MyD88->mTOR Activates Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-1β, TNF-α) mTOR->Inflammatory_Cytokines Promotes Expression Dichotomine_B This compound Dichotomine_B->TLR4 Inhibits Dichotomine_B->MyD88 Inhibits Dichotomine_B->mTOR Inhibits

Caption: this compound inhibits the TLR4/MyD88-mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Beta_Carbolines β-carboline alkaloids Beta_Carbolines->PI3K Inhibit Beta_Carbolines->Akt Inhibit Beta_Carbolines->mTORC1 Inhibit

Caption: β-carboline alkaloids can inhibit the PI3K/Akt/mTOR pathway.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Low_ATP Low ATP / High AMP AMPK AMPK Low_ATP->AMPK Activates Catabolism Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolism Promotes Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits Beta_Carbolines β-carboline alkaloids Beta_Carbolines->AMPK Modulate

Caption: β-carboline alkaloids may modulate the AMPK signaling pathway.

Experimental Workflow

experimental_workflow cluster_assays Assays start Start Experiment cell_culture Cell Culture (e.g., BV2, C2C12) start->cell_culture treatment This compound Treatment (Varying concentrations and incubation times) cell_culture->treatment data_collection Data Collection treatment->data_collection viability Cell Viability (MTT Assay) data_collection->viability cytokine Cytokine Levels (ELISA) data_collection->cytokine protein Protein Expression (Western Blot) data_collection->protein analysis Data Analysis end End analysis->end viability->analysis cytokine->analysis protein->analysis

Caption: General workflow for optimizing this compound incubation time.

References

Overcoming challenges in the purification of dichotomine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of dichotomine B, a β-carboline alkaloid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a β-carboline alkaloid. It has been isolated from the roots of Stellaria dichotoma var. lanceolata.[1][2] This plant is the primary natural source for obtaining this compound for research and development purposes.

Q2: What are the main challenges associated with the purification of this compound?

The purification of this compound, like many β-carboline alkaloids, presents several challenges:

  • Structural Similarity to Other Alkaloids: Stellaria dichotoma contains a variety of structurally similar β-carboline alkaloids, making their separation difficult.[1][2]

  • Polarity: As a polar molecule, this compound may have strong interactions with polar stationary phases like silica gel, potentially leading to tailing peaks and poor resolution during chromatography.

  • Low Abundance: The concentration of this compound in the raw plant material may be low, requiring efficient extraction and enrichment steps to obtain sufficient quantities.

  • Sample Matrix Complexity: The crude plant extract contains a multitude of other compounds (e.g., fats, waxes, pigments) that can interfere with the purification process.

Q3: What are the key steps in a typical purification workflow for this compound?

A general workflow for the purification of this compound involves:

  • Extraction: Initial extraction of the dried and powdered plant material with a suitable solvent system.

  • Solvent Partitioning: Liquid-liquid extraction to separate alkaloids from non-alkaloidal compounds based on their differential solubility in immiscible solvents at different pH values.

  • Chromatographic Separation: A series of chromatographic steps, often starting with column chromatography for initial fractionation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crude Alkaloid Extract Inefficient extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Consider using a Soxhlet extractor for continuous and more exhaustive extraction. - Optimize the solvent system; a mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) is often effective for alkaloids.
Degradation of alkaloids during extraction.- Avoid prolonged exposure to high temperatures. - Use solvents that are stable and do not react with the target compounds.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For polar alkaloids like this compound, consider using reversed-phase (C18) silica gel. - If using normal phase silica, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase can reduce peak tailing.[3]
Column overloading.- Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the column's stationary phase weight.
Peak Tailing in HPLC Strong interaction between the basic alkaloid and acidic silanol groups on the silica-based column.- Use a mobile phase with a pH that keeps the alkaloid in a neutral or slightly protonated state. Buffers such as ammonium acetate or formate are commonly used. - Employ an end-capped HPLC column where the residual silanol groups are deactivated.
Presence of co-eluting impurities.- Optimize the gradient elution profile to improve the resolution between this compound and closely eluting compounds. - Try a different column chemistry (e.g., a phenyl-hexyl or cyano column).
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition or temperature.- Ensure the mobile phase is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature.
Column degradation.- Flush the column with a strong solvent to remove any adsorbed contaminants. - If performance does not improve, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes typical yields and purity that can be expected at different stages of β-carboline alkaloid purification, based on literature for similar compounds. Note that specific values for this compound may vary.

Purification Stage Method Typical Yield (%) Typical Purity (%)
Crude Extraction Soxhlet Extraction (Ethanol)5 - 15 (of dry plant material)< 5
Solvent Partitioning Acid-Base Extraction1 - 3 (of dry plant material)10 - 30
Column Chromatography Silica Gel, Gradient Elution20 - 40 (of partitioned extract)60 - 80
Preparative HPLC Reversed-Phase C1850 - 70 (of column fraction)> 95

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry the roots of Stellaria dichotoma and grind them into a fine powder.

  • Soxhlet Extraction:

    • Place 1 kg of the powdered plant material in a Soxhlet apparatus.

    • Extract with 8 L of 95% ethanol for 24 hours.

    • Concentrate the ethanol extract under reduced pressure to obtain a crude residue.

  • Acid-Base Partitioning:

    • Suspend the crude residue in 2 L of 2% hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution three times with 1 L of diethyl ether to remove neutral and weakly acidic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution three times with 1.5 L of dichloromethane.

    • Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification
  • Column Chromatography (Initial Separation):

    • Prepare a silica gel column (e.g., 100-200 mesh) with a suitable solvent system (e.g., a gradient of dichloromethane/methanol).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light or Dragendorff's reagent).

    • Combine fractions containing this compound based on the TLC profile.

  • Preparative HPLC (Final Purification):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 50% B over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm and 365 nm.

    • Dissolve the enriched fraction from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

    • Confirm the purity of the final product using analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).

Visualizations

PurificationWorkflow plant Powdered Stellaria dichotoma Roots extraction Soxhlet Extraction (Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Acid-Base Partitioning (HCl / Et2O / NH4OH / DCM) crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Silica Gel Column Chromatography (DCM/MeOH Gradient) crude_alkaloids->column_chrom enriched_fraction This compound Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (C18, H2O/ACN Gradient) enriched_fraction->prep_hplc pure_db Purified this compound (>95% Purity) prep_hplc->pure_db

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Poor HPLC Peak Shape (Tailing) cause1 Acidic Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Co-eluting Impurities? start->cause3 solution1a Add Basic Modifier (e.g., Triethylamine) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes solution2 Reduce Injection Volume cause2->solution2 Yes solution3a Optimize Gradient cause3->solution3a Yes solution3b Change Column Chemistry cause3->solution3b Yes

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Mitigating confounding factors in dichotomine B research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dichotomine B Research

Welcome to the technical support center for this compound research. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate confounding factors and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the storage, preparation, and application of this compound in experimental settings.

Q1: My this compound solution appears cloudy or shows precipitation after preparation. What should I do?

A1: This issue is often related to solubility and solvent choice. This compound, a β-Carboline alkaloid, may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is commonly used for dissolving β-Carboline alkaloids. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

    • Working Dilution: When preparing your final working concentration in an aqueous medium (like cell culture media), dilute the DMSO stock solution serially. Critically, the final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity, which can be a significant confounding factor.

    • Warming: If precipitation occurs in the stock solution stored at low temperatures (-20°C or -80°C), gently warm the vial to 37°C and vortex thoroughly before making dilutions.

    • pH of Medium: Check the pH of your final aqueous solution. The solubility of alkaloids can be pH-dependent. Ensure the pH of your experimental medium is stable and within the optimal physiological range (7.2-7.4).

Q2: I am observing high variability or inconsistent results between experimental replicates. What are potential confounding factors?

A2: High variability can stem from several sources, including compound stability, cell culture conditions, and assay procedures.

  • Potential Confounding Factors & Solutions:

    • Compound Stability: this compound may be sensitive to light and repeated freeze-thaw cycles. Aliquot your DMSO stock solution into single-use vials to minimize degradation. Protect solutions from light by using amber tubes or covering them with foil.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered signaling responses and metabolic rates, confounding the effects of this compound.

    • Stimulus Consistency: In studies involving co-treatment, such as with Lipopolysaccharide (LPS) and Adenosine triphosphate (ATP) to induce inflammation, ensure the potency and concentration of these reagents are consistent across experiments.[1] Prepare and aliquot these stimuli as well.

    • Treatment Timing: The timing of this compound treatment relative to the application of a stimulus (e.g., LPS or dexamethasone) is critical. Ensure precise and consistent incubation times for all experimental arms.

Q3: How can I be sure the observed cellular effects are due to this compound and not off-target effects or cytotoxicity?

A3: This is a crucial question in drug development. A well-designed experiment should include multiple controls to isolate the specific effects of the compound.

  • Recommended Controls:

    • Vehicle Control: This is the most critical control. Treat a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound. This helps differentiate the compound's effects from those of the solvent.

    • Dose-Response Curve: Perform a concentration-response study to identify the optimal, non-toxic concentration range. Use assays like MTT, LDH, or live/dead staining to assess cell viability across a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

    • Positive Control: If the expected effect is anti-inflammatory, include a known anti-inflammatory agent as a positive control. This validates that the experimental system is responsive.

    • Negative Control: This group includes untreated cells and cells treated only with the inflammatory stimulus (e.g., LPS/ATP) to establish baseline and maximal response levels.

Experimental Protocols & Data

This section provides a detailed methodology for a key experiment involving this compound and summarizes relevant quantitative data.

Protocol: Investigating the Anti-Neuroinflammatory Effect of this compound in BV2 Microglia

This protocol is designed to assess the ability of this compound to suppress inflammatory responses in lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-stimulated BV2 microglial cells, based on its known mechanism of action.[1]

1. Materials and Reagents:

  • This compound (powder)
  • DMSO (cell culture grade)
  • BV2 microglial cells
  • DMEM with 10% FBS and 1% Penicillin-Streptomycin
  • LPS (from E. coli O111:B4)
  • ATP
  • Phosphate-Buffered Saline (PBS)
  • Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6; antibodies for Western blotting such as p-mTOR, mTOR, p-MyD88, MyD88, TLR4).

2. Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis p1 Prepare 20 mM this compound stock in 100% DMSO t1 Pre-treat cells with this compound (e.g., 1, 10, 30 µM) or Vehicle (DMSO) for 2 hours p1->t1 p2 Culture BV2 microglia to 80% confluency in 24-well plates p2->t1 t2 Add LPS (1 µg/mL) and incubate for 22 hours t1->t2 t3 Add ATP (5 mM) for the final 2 hours t2->t3 a1 Collect supernatant for cytokine analysis (ELISA) t3->a1 a2 Lyse cells and collect protein for Western Blot t3->a2

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

3. Detailed Steps:

  • Cell Seeding: Seed BV2 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
  • Pre-treatment: The next day, replace the medium with fresh serum-free DMEM. Add the desired concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM) or vehicle (DMSO) to the respective wells. Incubate for 2 hours.[2]
  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL. Incubate for 22 hours.
  • NLRP3 Inflammasome Activation: Add ATP to a final concentration of 5 mM and incubate for an additional 2 hours.
  • Sample Collection:
  • Carefully collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for cytokine measurement via ELISA.
  • Wash the remaining cells with cold PBS, then add lysis buffer to extract total protein for Western blot analysis.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions used in this compound research, primarily derived from studies on muscle atrophy and neuroinflammation.[1][2]

ParameterCell LineConditionThis compound ConcentrationObserved Effect
Myotube DiameterC2C12 MyotubesDexamethasone-induced atrophy10 µM, 30 µMMaintained myotube diameter and MHC protein levels.[2]
Muscle StrengthIn vivo (mice)Starvation-induced atrophy10 mg/kgPreserved muscle strength and mass.[2]
NeuroinflammationBV2 MicrogliaLPS/ATP stimulation1-30 µM range (effective)Attenuated neuroinflammatory responses.[1]

Signaling Pathways

This compound has been shown to exert its effects by modulating specific intracellular signaling pathways. Understanding these pathways is key to interpreting experimental results.

TLR4/MyD88-mTOR Signaling Pathway in Neuroinflammation

In neuroinflammation models, this compound attenuates the inflammatory response by inhibiting the TLR4/MyD88-mTOR signaling pathway.[1] LPS, a component of bacterial cell walls, binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of mTOR and subsequent production of pro-inflammatory cytokines. This compound interferes with this process.

G LPS LPS / ATP TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammation Neuroinflammation (e.g., TNF-α, IL-6) mTOR->Inflammation DichotomineB This compound Inhibition DichotomineB->Inhibition Inhibition->TLR4 Inhibition->MyD88 Inhibition->mTOR

Caption: this compound inhibits the TLR4/MyD88-mTOR pathway to reduce inflammation.

References

Ensuring reproducibility in dichotomine B studies

Author: BenchChem Technical Support Team. Date: November 2025

Dichotomine B Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in experiments involving this compound, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and reference data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the subsequent activation of downstream effectors, most notably Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival in susceptible cell lines.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) for stock solutions. For long-term storage, we recommend keeping the DMSO stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be diluted in a suitable cell culture medium. Note that the aqueous solubility of this compound is low, and precipitation may occur if the final DMSO concentration is too low.

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been used in preclinical in vivo models. It exhibits moderate pharmacokinetic properties. For in vivo applications, formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended for intraperitoneal injection. Researchers should perform pilot studies to determine the optimal dosing and administration schedule for their specific animal model and tumor type.

Q4: Are there known off-target effects or resistance mechanisms?

A4: While this compound is highly selective for PI3Kα, high concentrations may lead to off-target inhibition of other class I PI3K isoforms.[3][4] Acquired resistance can emerge through several mechanisms, including mutations in the PIK3CA gene that alter the drug binding site or the activation of bypass signaling pathways that circumvent the need for PI3K signaling, such as the MAPK/ERK pathway.[5]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Problem 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension flask between pipetting to prevent settling. Use a multichannel pipette for plating if possible and practice a consistent pipetting technique.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and the test compound.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.

    • Solution: After adding the solubilization solvent (e.g., DMSO or SDS-HCl), place the plate on an orbital shaker for at least 15 minutes. Visually inspect wells under a microscope to ensure all crystals are dissolved before reading the plate.[6]

Problem 2: My IC50 value for this compound is significantly different from published values.

  • Possible Cause 1: Cell Line Authentication and Passage Number. Cell lines can drift genetically over time, affecting their sensitivity to inhibitors. Misidentified or contaminated cell lines will produce irrelevant results.

    • Solution: Always use cell lines from a reputable cell bank. Regularly perform cell line authentication (e.g., STR profiling). Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Differences in Assay Protocol. Incubation time, cell seeding density, and serum concentration in the media can all impact apparent IC50 values.[7]

    • Solution: Standardize your protocol. Use the recommended cell seeding density that ensures cells are in the exponential growth phase throughout the experiment. Note that components in serum can sometimes interfere with the assay or the compound itself. Consider reducing serum concentration during the drug treatment period if appropriate for your cell line.

  • Possible Cause 3: Compound Degradation. Improper storage or multiple freeze-thaw cycles can degrade this compound.

    • Solution: Prepare fresh working dilutions from a frozen stock aliquot for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times.

Western Blotting for Phospho-Proteins (e.g., p-Akt)

Problem 1: I cannot detect a band for phospho-Akt (Ser473) after this compound treatment, even in my untreated control.

  • Possible Cause 1: Low Basal Phosphorylation. The cell line may have low intrinsic PI3K pathway activity under standard culture conditions.

    • Solution: To create a positive control, stimulate serum-starved cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS for 15-30 minutes) to robustly activate the pathway. This will confirm your antibody and detection system are working.[8]

  • Possible Cause 2: Phosphatase Activity. Phosphatases in your cell lysate can rapidly dephosphorylate proteins post-lysis.[9]

    • Solution: Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times during preparation.[8]

  • Possible Cause 3: Incorrect Blocking Agent. For phospho-antibodies, milk is often not the ideal blocking agent because it contains phosphoproteins (casein) that can cause high background and mask the signal.[8][10]

    • Solution: Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST for both blocking and antibody dilutions.[10]

Problem 2: The p-Akt signal decreases with this compound treatment as expected, but the total Akt signal also decreases.

  • Possible Cause 1: Uneven Protein Loading. Errors in protein quantification or pipetting can lead to loading different amounts of total protein in each lane.

    • Solution: Use a reliable protein quantification assay (e.g., BCA) and be meticulous when loading gels. Always probe the same membrane for a loading control (e.g., GAPDH, β-actin) to confirm equal loading.

  • Possible Cause 2: Cytotoxic Effects. At high concentrations or after long incubation times, this compound can induce apoptosis, leading to the degradation of many cellular proteins, including total Akt.

    • Solution: Perform a time-course experiment to find the earliest time point where p-Akt inhibition is observed without affecting total protein levels. Correlate this with cell viability data. It is often sufficient to see target engagement within 1-4 hours.

Data Presentation: Comparative IC50 Values

The following table summarizes typical IC50 values for this compound across various cancer cell lines. Note that values are approximate and can vary based on experimental conditions.

Cell LineCancer TypePIK3CA StatusTypical IC50 (nM)
MCF-7Breast CancerE545K (Mutant)50 - 150
T-47DBreast CancerH1047R (Mutant)75 - 200
PC-3Prostate CancerWild-Type (PTEN null)200 - 500
DU 145Prostate CancerWild-Type1500 - 3000
U-87 MGGlioblastomaWild-Type (PTEN null)250 - 600
MDA-MB-231Breast CancerWild-Type> 5000

Experimental Protocols

Protocol 1: Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Western Blot for p-Akt (Ser473)
  • Cell Treatment & Lysis: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound or vehicle for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA/TBST.

  • Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total Akt or a loading control, strip the membrane with a mild stripping buffer and repeat steps 6-9 with the appropriate primary antibody.

Visualizations

DichotomineB_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates DichotomineB This compound DichotomineB->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Troubleshooting_Workflow Start No p-Akt Signal in Western Blot CheckControl Did the positive control (e.g., stimulated lysate) work? Start->CheckControl CheckAntibody Troubleshoot Antibody & Detection System CheckControl->CheckAntibody No CheckLysis Did you use fresh phosphatase inhibitors? CheckControl->CheckLysis Yes Success Problem Solved CheckAntibody->Success AddInhibitors Re-do lysis with fresh phosphatase inhibitors CheckLysis->AddInhibitors No CheckBlocking Did you block with BSA? CheckLysis->CheckBlocking Yes AddInhibitors->Success UseBSA Repeat blot using 5% BSA as blocker CheckBlocking->UseBSA No CheckBlocking->Success Yes UseBSA->Success Experimental_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24 hours A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate 72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours & Add Solubilizer E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

Validation & Comparative

Dichotomine B: A Comparative Analysis of its Efficacy as a TLR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of dichotomine B with other known Toll-like receptor 4 (TLR4) inhibitors. The data presented is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to TLR4 and its Inhibition

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. Its activation by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines, playing a crucial role in various inflammatory diseases. Consequently, the inhibition of TLR4 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a β-carboline alkaloid, and compares its TLR4 inhibitory activity with established inhibitors: TAK-242, Eritoran, and Disulfiram.

Comparative Efficacy of TLR4 Inhibitors

The inhibitory efficacy of this compound and other TLR4 antagonists has been evaluated primarily through their ability to suppress the production of pro-inflammatory cytokines in response to LPS stimulation.

Quantitative Efficacy Data
InhibitorTarget/MechanismAssay SystemMeasured EndpointIC50 / Effective Concentration
This compound TLR4/MyD88-mTOR signaling pathwayLPS/ATP-stimulated BV2 microgliaIL-6, IL-1β, TNF-α releaseSignificant reduction at 20, 40, and 80 µmol/L. Effect at 10 µmol/L comparable to TAK-242[1].
TAK-242 (Resatorvid) Binds to Cys747 in the intracellular domain of TLR4LPS-stimulated macrophagesInflammatory cytokine production1.1 - 11 nM[2]
Eritoran (E5564) Competitively binds to the TLR4-MD2 complexHuman whole bloodTNF-α production>50% inhibition at 6.25 nmol/L[3]
Disulfiram (DSF) Covalently modifies Cys133 of MD-2LPS-stimulated immortalized bone marrow-derived macrophages (iBMDMs)IL-1β, IL-6, IL-12b inductionIL-1β: 2.74 ± 0.46 μM, IL-6: 2.03 ± 0.29 μM, IL-12b: 1.91 ± 0.60 μM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of TLR4 inhibitors.

LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells upon stimulation with LPS.

Objective: To quantify the inhibitory effect of test compounds on the secretion of cytokines such as TNF-α, IL-6, and IL-1β.

General Procedure:

  • Cell Culture: Immune cells (e.g., primary macrophages, BV2 microglia, or peripheral blood mononuclear cells) are cultured in appropriate media and seeded in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, TAK-242) for a specified period (typically 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate TLR4. A vehicle control (without LPS) and a positive control (LPS without inhibitor) are included.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (typically 6-24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

  • Data Analysis: The percentage of inhibition is calculated by comparing the cytokine levels in the inhibitor-treated groups to the LPS-only control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

NF-κB Reporter Assay

This cell-based assay is used to screen for inhibitors of the TLR4 signaling pathway by measuring the activity of the transcription factor NF-κB, a key downstream effector of TLR4 activation.

Objective: To determine if a test compound inhibits TLR4 signaling by measuring the reduction in NF-κB activation.

General Procedure:

  • Cell Line: A reporter cell line is used, typically HEK293 cells, which are engineered to express TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB response element.

  • Cell Seeding: The reporter cells are seeded into a 96-well plate.

  • Inhibitor Treatment: The cells are treated with various concentrations of the test inhibitor.

  • TLR4 Activation: After a short incubation with the inhibitor, a TLR4 agonist, such as LPS, is added to the wells to stimulate the cells.

  • Incubation: The plate is incubated for a period (typically 6-24 hours) to allow for the activation of the NF-κB pathway and subsequent expression of the reporter gene.

  • Detection: A substrate for the reporter enzyme is added to the wells. The resulting signal (colorimetric or luminescent) is measured using a plate reader.

  • Data Analysis: The inhibition of NF-κB activation is calculated as the percentage decrease in the reporter signal in the presence of the inhibitor compared to the agonist-only control. The IC50 value can then be determined.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for comparing TLR4 inhibitors.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD2 LPS->MD2 binds TLR4_dimer TLR4 Dimer MD2->TLR4_dimer activates MyD88 MyD88 TLR4_dimer->MyD88 recruits TRIF TRIF TLR4_dimer->TRIF recruits TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus IRF3->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription Dichotomine_B This compound Dichotomine_B->MyD88 TAK_242 TAK-242 TAK_242->TLR4_dimer Eritoran Eritoran Eritoran->MD2 Disulfiram Disulfiram Disulfiram->MD2

Caption: TLR4 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation & Incubation cluster_analysis Data Analysis start Seed Immune Cells (e.g., Macrophages) pretreatment Pre-treat with Inhibitors (this compound, TAK-242, etc.) at various concentrations start->pretreatment lps Stimulate with LPS pretreatment->lps incubation Incubate (6-24 hours) lps->incubation collect Collect Supernatant incubation->collect elisa Quantify Cytokines (TNF-α, IL-6, IL-1β) via ELISA collect->elisa analysis Calculate % Inhibition and Determine IC50 elisa->analysis

Caption: Comparative Experimental Workflow for TLR4 Inhibitors.

References

Dichotomine B: An In Vivo Neuroprotective Candidate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Dichotomine B, a β-carboline alkaloid, has emerged as a promising candidate, with preliminary studies suggesting its potential to mitigate neuroinflammation and modulate key signaling pathways implicated in neuronal survival. However, a comprehensive validation of its neuroprotective effects in in vivo models of neurodegenerative diseases is currently lacking in published literature.

This guide provides a comparative framework for researchers and drug development professionals to evaluate the potential of this compound. It outlines established in vivo models for three major neurodegenerative conditions—Alzheimer's disease, Parkinson's disease, and ischemic stroke—and presents a comparative analysis of this compound's hypothesized mechanisms against the proven efficacy of alternative neuroprotective compounds in these models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design of future in vivo studies to rigorously validate the neuroprotective potential of this compound.

Comparative Analysis of Neuroprotective Agents

While direct in vivo neuroprotective data for this compound is not yet available, its known mechanisms of action, primarily centered around the PI3K/Akt, Nrf2/ARE, and NF-κB signaling pathways, allow for a theoretical comparison with other neuroprotective agents that have been validated in relevant animal models.

Table 1: Comparison of this compound with Validated Neuroprotective Agents in an Alzheimer's Disease Model

Compound Animal Model Dosage Key Findings Mechanism of Action
This compound (Hypothesized) Scopolamine-induced amnesia in miceTBDTBDModulation of PI3K/Akt, Nrf2/ARE, and NF-κB pathways
Genistein Scopolamine-induced amnesia in mice10, 20, 40 mg/kgImproved performance in Morris water maze and object location recognition tests.[1]Activation of ERK/CREB/BDNF signaling pathway.[1]
Donepezil (Standard of Care) Scopolamine-induced amnesia in mice1.60 mg/kgReversal of scopolamine-induced cognitive deficits.[1]Acetylcholinesterase inhibitor

Table 2: Comparison of this compound with Validated Neuroprotective Agents in a Parkinson's Disease Model

Compound Animal Model Dosage Key Findings Mechanism of Action
This compound (Hypothesized) MPTP-induced Parkinson's in miceTBDTBDModulation of PI3K/Akt, Nrf2/ARE, and NF-κB pathways
Catalpol MPTP-induced Parkinson's in mice15 mg/kgBlocked tyrosine hydroxylase-positive cell loss; reversed dopamine turnover.[2]Suppression of MKK4/JNK/c-Jun signaling; inhibition of oxidative stress.[3][4]
Paeoniflorin MPTP-induced Parkinson's in mice2.5 and 5 mg/kgProtected tyrosine hydroxylase-positive neurons and striatal nerve fibers; reduced bradykinesia.[5]Activation of adenosine A1 receptor; modulation of PI3K/Akt signaling.[5][6]

Table 3: Comparison of this compound with Validated Neuroprotective Agents in an Ischemic Stroke Model

Compound Animal Model Dosage Key Findings Mechanism of Action
This compound (Hypothesized) Middle Cerebral Artery Occlusion (MCAO) in ratsTBDTBDModulation of PI3K/Akt, Nrf2/ARE, and NF-κB pathways
Azithromycin MCAO in rats150 mg/kg (i.p.)Dose-dependent reduction of ischemic brain damage.[7]Promotes macrophage transition to M2 phenotype.[8]
Granulocyte Colony-Stimulating Factor (G-CSF) MCAO in rats60 µg/kg (i.v.)Reduced infarct volume to 47% of control.[9]Upregulation of STAT3 in the periphery of the infarction.[9][10]

Experimental Protocols for In Vivo Neuroprotection Studies

Detailed methodologies for inducing neurodegenerative conditions and assessing the efficacy of neuroprotective agents are crucial for reproducible and comparable research.

Scopolamine-Induced Amnesia Model (Alzheimer's Disease)

This model is widely used to screen compounds for their potential to ameliorate cognitive deficits, a hallmark of Alzheimer's disease.[11][12]

Protocol:

  • Animals: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment: The test compound (e.g., this compound) is administered orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 14 days).[1]

  • Induction of Amnesia: Scopolamine (0.75 mg/kg) is administered i.p. daily to induce cognitive impairment.[1]

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory. The escape latency to find a hidden platform is recorded.

    • Y-Maze: To evaluate spatial working memory through spontaneous alternation behavior.

    • Novel Object Recognition (NOR) Test: To assess episodic memory.[13]

  • Biochemical Analysis: After behavioral testing, brain tissue (hippocampus and cortex) is collected for analysis of acetylcholinesterase (AChE) activity, oxidative stress markers (e.g., MDA, SOD, CAT), and protein expression of signaling pathway components (e.g., ERK, CREB, BDNF).[1][14]

MPTP-Induced Parkinson's Disease Model

This neurotoxin-based model replicates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[15][16]

Protocol:

  • Animals: Male C57BL/6 mice are frequently used due to their susceptibility to MPTP.

  • Treatment: The test compound is administered prior to and/or during MPTP treatment.

  • Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via i.p. injection. A common regimen is 30 mg/kg/day for 5 consecutive days.[16][17][18]

  • Behavioral Testing:

    • Rotarod Test: To assess motor coordination and balance. The latency to fall from a rotating rod is measured.

    • Pole Test: To evaluate bradykinesia. The time taken to turn and descend a vertical pole is recorded.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

    • Nissl Staining: To assess overall neuronal morphology and cell loss.

    • HPLC: To measure dopamine and its metabolite levels in the striatum.

    • Western Blot: To analyze the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspase-3) and relevant signaling pathways.[3][4]

Middle Cerebral Artery Occlusion (MCAO) Model (Ischemic Stroke)

This surgical model mimics the blockage of a major cerebral artery, leading to focal ischemia and subsequent neuronal damage.[19][20]

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with isoflurane).

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A nylon monofilament is inserted into the ICA via the ECA to occlude the origin of the middle cerebral artery.[21][22][23]

    • The filament is left in place for a specific duration (e.g., 90 minutes for transient ischemia) and then withdrawn to allow reperfusion.[9]

  • Treatment: The test compound is typically administered at the time of reperfusion.

  • Neurological Deficit Scoring: A neurological deficit score is assigned based on motor and behavioral observations.

  • Infarct Volume Measurement: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.[21]

  • Histological and Molecular Analysis: Brain tissue is processed for immunohistochemistry (e.g., for markers of inflammation and apoptosis) and western blotting to analyze signaling pathways.

Signaling Pathways and Experimental Workflows

The potential neuroprotective effects of this compound and other natural compounds are often attributed to their ability to modulate intracellular signaling cascades that govern cell survival, inflammation, and oxidative stress.

Signaling Pathways

The following diagrams illustrate key signaling pathways implicated in neuroprotection.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Neuroprotection Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Bad Bad Akt->Bad Protein_Synthesis Protein Synthesis & Growth mTOR->Protein_Synthesis Cell_Survival Cell Survival (Anti-apoptosis) GSK3b->Cell_Survival FOXO->Cell_Survival Bad->Cell_Survival Dichotomine_B This compound (Hypothesized) Dichotomine_B->Akt Activates

Caption: PI3K/Akt signaling pathway promoting cell survival.

Nrf2_ARE_Signaling_Pathway Nrf2/ARE Signaling Pathway in Neuroprotection cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Neuroprotection Neuroprotection Dichotomine_B This compound (Hypothesized) Dichotomine_B->Nrf2 Activates Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n Transcription Antioxidant_Genes_n->Neuroprotection

Caption: Nrf2/ARE pathway combating oxidative stress.

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Neuroinflammation cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) Neuroinflammation Neuroinflammation Dichotomine_B This compound (Hypothesized) Dichotomine_B->IKK Inhibits NFkB_n NF-κB Inflammatory_Genes_n Pro-inflammatory Genes NFkB_n->Inflammatory_Genes_n Transcription Inflammatory_Genes_n->Neuroinflammation

Caption: NF-κB pathway driving neuroinflammation.

Experimental Workflow

The following diagram outlines a general workflow for the in vivo validation of a novel neuroprotective compound like this compound.

Experimental_Workflow In Vivo Validation Workflow for a Neuroprotective Compound start Start animal_model Select Animal Model (e.g., MPTP, MCAO, Scopolamine) start->animal_model treatment_groups Establish Treatment Groups (Vehicle, this compound, Positive Control) animal_model->treatment_groups induction Induce Neurodegeneration & Administer Treatment treatment_groups->induction behavioral Behavioral Assessment (e.g., Rotarod, MWM, Y-Maze) induction->behavioral histology Histological Analysis (e.g., Nissl, TH staining, TTC) behavioral->histology biochemical Biochemical & Molecular Analysis (e.g., HPLC, Western Blot, ELISA) histology->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

Caption: General workflow for in vivo neuroprotection studies.

References

A Comparative Analysis of Dichotomine B and Other β-Carboline Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of the β-carboline alkaloid Dichotomine B against other notable members of its class, such as harmine, harmaline, and their derivatives. This guide synthesizes available data on their cytotoxic and anti-inflammatory activities, delves into their mechanisms of action, and provides detailed experimental protocols for key assays.

Introduction to β-Carboline Alkaloids

β-carboline alkaloids are a large group of naturally occurring and synthetic heterocyclic compounds containing the pyrido[3,4-b]indole scaffold. They are widely distributed in various plants, marine creatures, and even mammals, and are known to exhibit a broad spectrum of pharmacological activities. These activities include anti-tumor, anti-inflammatory, antiviral, and neuroprotective effects. Their diverse biological profiles have made them a subject of intense research for potential therapeutic applications.

This compound is a β-carboline alkaloid isolated from Stellaria dichotoma. Preliminary studies have highlighted its potential as an anti-inflammatory and muscle anti-atrophic agent. This report aims to contextualize the performance of this compound by comparing it with other well-studied β-carboline alkaloids.

Comparative Performance Data

While quantitative data on the bioactivity of this compound is still emerging, this section presents a compilation of inhibitory concentration (IC50) values for other prominent β-carboline alkaloids in two key areas: cytotoxicity against cancer cell lines and anti-inflammatory activity. This data provides a benchmark for the potential therapeutic efficacy of this class of compounds.

Cytotoxic Activity of β-Carboline Alkaloids

The following table summarizes the IC50 values of various β-carboline alkaloids against several human cancer cell lines. The data is compiled from multiple studies and demonstrates the broad-spectrum anti-proliferative potential of this compound class.

AlkaloidCell LineIC50 (µM)Reference
Harmine HeLa (Cervical Cancer)>100[1]
HepG2 (Liver Cancer)20.7[2]
A549 (Lung Cancer)106[2]
HCT-116 (Colon Cancer)33[2]
BHT-101 (Thyroid Cancer)11.7[2]
CAL-62 (Thyroid Cancer)22.0[2]
Harmaline HeLa (Cervical Cancer)~50-100[1]
A2780 (Ovarian Cancer)300 (24h), 185 (48h)[2]
NIH/3T3 (Normal Fibroblasts)417 (24h)[2]
Norharmane HepG2 (Liver Cancer)17.27[1]
A549 (Lung Cancer)16.45[1]
Anti-inflammatory Activity of β-Carboline Alkaloids

The anti-inflammatory potential of β-carboline alkaloids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. While specific IC50 values for this compound in this assay are not yet available, it has been shown to decrease the levels of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α in LPS/ATP-induced BV2 microglia[3]. The table below presents data for other β-carbolines.

AlkaloidAssayIC50 (µM)Reference
Harmine NO Production (RAW 264.7)~20-30[4]
Harmaline NO Production (RAW 264.7)>50[4]
4,8-dimethoxy-1-vinyl-β-carboline NO Production (RAW 264.7)~10-20[5]
4-methoxy-1-vinyl-β-carboline NO Production (RAW 264.7)~20-30[5]

Mechanisms of Action and Signaling Pathways

β-carboline alkaloids exert their biological effects through modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: Targeting the TLR4/MyD88-mTOR Pathway

Recent studies have shown that this compound attenuates neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway[3]. In microglia stimulated with LPS and ATP, this compound was found to inhibit the expression of TLR4 and its downstream adapter protein MyD88. This, in turn, leads to the downregulation of the mTOR signaling pathway, a key regulator of cell growth, proliferation, and inflammation.

TLR4_MyD88_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammation Pro-inflammatory Cytokine Production (IL-6, IL-1β, TNF-α) mTOR->Inflammation DichotomineB This compound DichotomineB->TLR4 Inhibits DichotomineB->MyD88 Inhibits DichotomineB->mTOR Inhibits

Caption: this compound inhibits neuroinflammation via the TLR4/MyD88-mTOR pathway.

Other β-Carbolines: Induction of Apoptosis and Modulation of Pro-inflammatory Pathways

Many β-carboline alkaloids, including harmine, are known to induce apoptosis in cancer cells. A common mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation. By inhibiting this pathway, these alkaloids can trigger programmed cell death.

Furthermore, several β-carboline alkaloids have been shown to suppress the NF-κB signaling pathway, a key player in the inflammatory response. They can achieve this by inhibiting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB.

General_Carboline_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR_p mTOR Akt->mTOR_p Apoptosis Apoptosis mTOR_p->Apoptosis Inhibits Survival Carbolines_p β-Carbolines (e.g., Harmine) Carbolines_p->PI3K IKK IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB Inflammation_n Inflammatory Gene Expression NFkB->Inflammation_n Carbolines_n β-Carbolines Carbolines_n->IKK Inhibits

Caption: General signaling pathways modulated by β-carboline alkaloids.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the cytotoxic and anti-inflammatory activities of β-carboline alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of β-carboline alkaloids B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the β-carboline alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing the compounds and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Detailed Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the β-carboline alkaloids for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a control group with LPS only and a blank group with media only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Assay Procedure: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the freshly prepared Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated as: (1 - (Nitrite concentration in treated group / Nitrite concentration in LPS control group)) x 100. The IC50 value can then be determined.

Conclusion and Future Directions

The available data indicates that β-carboline alkaloids are a promising class of compounds with significant cytotoxic and anti-inflammatory potential. While this compound has shown promising anti-inflammatory activity through the modulation of the TLR4/MyD88-mTOR pathway, a lack of quantitative IC50 data currently limits a direct performance comparison with other well-characterized β-carbolines like harmine and harmaline.

Future research should focus on:

  • Determining the IC50 values of this compound in standardized cytotoxic and anti-inflammatory assays to allow for a direct and robust comparison with other alkaloids.

  • Elucidating the broader mechanistic profile of this compound , including its effects on other key signaling pathways such as NF-κB and MAPK.

  • Conducting in vivo studies to validate the therapeutic potential of this compound for inflammatory conditions and muscle atrophy.

This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current knowledge and highlighting the critical areas for future investigation in the development of β-carboline alkaloids as therapeutic agents.

References

Dichotomine B: A Novel Autophagy Inducer on Par with Established Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the novel β-carboline alkaloid, dichotomine B, with the well-established autophagy inducers rapamycin and torin 1, reveals its potential as a significant tool for researchers in cellular homeostasis and drug discovery. This guide provides a detailed analysis of their mechanisms of action, comparative efficacy based on available experimental data, and standardized protocols for assessing their autophagic induction capabilities.

Introduction to Autophagy and its Pharmacological Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the identification and characterization of pharmacological modulators of autophagy are of paramount interest in therapeutic development.

This guide focuses on this compound, a β-carboline alkaloid, and compares its autophagic induction properties with two of the most widely used and well-characterized autophagy inducers: the mTORC1 inhibitor rapamycin and the dual mTORC1/mTORC2 inhibitor torin 1.

Mechanism of Action: A Tale of mTOR Inhibition

The primary mechanism by which this compound, rapamycin, and torin 1 induce autophagy is through the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. However, the specifics of their interaction with the mTOR signaling pathway differ.

This compound: Experimental evidence suggests that this compound induces autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the AMPK signaling pathway.[1] In neuroinflammatory models, this compound has been shown to decrease the phosphorylation of mTOR and its downstream effector, ribosomal protein S6 (RPS6), leading to the induction of autophagy.[2]

Rapamycin: This macrolide antibiotic forms a complex with the intracellular receptor FKBP12, which then binds directly to the FRB domain of mTORC1, allosterically inhibiting its kinase activity.[3][4][5] This leads to the dephosphorylation of mTORC1 substrates like ULK1 and Atg13, initiating the formation of the autophagosome.

Torin 1: As an ATP-competitive inhibitor, torin 1 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more profound and sustained induction of autophagy compared to rapamycin.[3]

Signaling Pathway Overview

Autophagy_Signaling Growth Factors Growth Factors Receptor Receptor Nutrients Nutrients mTORC1 mTORC1 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex AMPK AMPK AMPK->mTORC1 Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation This compound This compound This compound->mTORC1 This compound->AMPK Rapamycin Rapamycin Rapamycin->mTORC1 Torin 1 Torin 1 Torin 1->mTORC1

Caption: Simplified signaling pathway for autophagy induction.

Quantitative Comparison of Autophagy Induction

Direct, head-to-head comparisons of this compound with rapamycin and torin 1 under identical experimental conditions are limited in the current literature. However, by compiling data from various studies, a comparative overview can be constructed. It is crucial to note that the cell type, concentration, and treatment duration significantly influence the observed effects.

CompoundCell LineConcentrationTreatment TimeKey Observations
This compound BV2 microglia20, 40, 80 µMNot SpecifiedIncreased LC3-II/LC3-I ratio and Beclin-1; decreased p62, p-mTOR, and p-RPS6.[2]
Rapamycin Schwann Cells25 nM2, 6, 24, 48 hTime-dependent increase in LC3-II/LC3-I ratio and decrease in p62.[4]
U87MG cells10 nM24 h, 4, 7, 14 daysIncreased LC3-II/LC3-I ratio and decreased p62 levels.[6]
Neuroblastoma cellsNot SpecifiedNot SpecifiedIncreased Beclin-1 and LC3-II/LC3-I ratio; decreased p62, mTOR, and p-mTOR.[5]
Torin 1 Primary MacrophagesNot SpecifiedNot SpecifiedDose-dependent decrease in LC3 and p62.[7]
hMDMs250 nM6 hMore efficient than rapamycin in dephosphorylating S6 and 4EBP1, converting LC3-I to LC3-II, and degrading p62.[3]

Experimental Protocols for Assessing Autophagy

To rigorously evaluate and compare the efficacy of autophagy inducers, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

LC3 Turnover Assay by Western Blot

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II), which is a hallmark of autophagy induction. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, the assay is performed in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), which block the degradation of LC3-II.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, rapamycin, torin 1, or vehicle control for the specified duration. For autophagic flux measurement, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 2-4 hours of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

  • Densitometry Analysis: Quantify the band intensities for LC3-I and LC3-II and normalize to the loading control. Calculate the LC3-II/LC3-I ratio.

LC3_Turnover_Workflow A Cell Seeding B Treatment with Autophagy Inducer (± Lysosomal Inhibitor) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (LC3B) F->G H Detection & Densitometry G->H I Data Analysis (LC3-II/LC3-I Ratio) H->I

Caption: Workflow for LC3 Turnover Assay.

p62/SQSTM1 Degradation Assay by Western Blot

p62, also known as sequestosome 1 (SQSTM1), is an autophagy receptor that binds to ubiquitinated proteins and LC3, thereby targeting cargo for degradation. As p62 is itself degraded during autophagy, a decrease in its protein levels indicates an increase in autophagic flux.

Protocol:

The protocol is similar to the LC3 turnover assay, with the primary antibody being specific for p62/SQSTM1.

  • Cell Culture, Treatment, and Lysis: Follow steps 1-3 of the LC3 turnover assay protocol.

  • Western Blotting:

    • Separate equal amounts of protein on a 10% SDS-PAGE gel.

    • Follow steps 4.2-4.5 of the LC3 turnover assay protocol, using a primary antibody against p62/SQSTM1.

    • Re-probe for a loading control.

  • Densitometry Analysis: Quantify the band intensity for p62 and normalize to the loading control. A decrease in the normalized p62 level indicates autophagy induction.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM is the gold standard for visualizing the ultrastructure of autophagosomes, which appear as double-membraned vesicles containing cytoplasmic material.

Protocol:

  • Cell Culture and Treatment: Treat cells as described previously.

  • Fixation: Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.

  • Post-fixation: Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.

  • Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed them in an epoxy resin.

  • Sectioning and Staining: Cut ultrathin sections (70-90 nm) and stain them with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of cells containing autophagosomes.

Conclusion

This compound emerges as a promising novel autophagy inducer with a mechanism of action centered on the inhibition of the mTOR signaling pathway, similar to the established modulators rapamycin and torin 1. While direct comparative data is still forthcoming, initial studies demonstrate its ability to modulate key autophagy markers effectively. The provided experimental protocols offer a standardized framework for researchers to further investigate and quantify the autophagic effects of this compound and other novel compounds, thereby advancing our understanding of this critical cellular process and its therapeutic potential.

References

Dichotomine B: A Comparative Analysis of its Bioactivity in Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of dichotomine B, a β-carboline alkaloid, across different cell types based on available experimental data. The information is intended to support further research and drug development efforts by offering a clear summary of its known effects and the methodologies used to assess them.

Executive Summary

This compound has demonstrated distinct bioactivities in different specialized cell types. In murine microglial BV2 cells, it exhibits significant anti-inflammatory properties by modulating the TLR4/MyD88-mTOR signaling pathway. In murine C2C12 myotubes, it shows protective effects against muscle atrophy. Notably, a comprehensive analysis of this compound's activity in a broader range of cell types, particularly cancer cell lines, is not yet available in the public domain. This guide summarizes the current state of knowledge to facilitate further investigation into the therapeutic potential of this compound.

Data Presentation: this compound Activity Profile

The following table summarizes the observed effects and tested concentrations of this compound in different cell lines.

Cell LineCell TypeInvestigated ActivityEffective Concentration RangeObserved EffectsCytotoxicity
BV2Murine MicrogliaAnti-inflammatory20 - 80 µMAttenuates neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway.[1]No significant cytotoxicity observed at 80 µM in normal (unstimulated) BV2 cells.[1]
C2C12Murine MyotubesAnti-atrophic1 - 30 µMPrevents dexamethasone-induced and starvation-induced muscle atrophy by suppressing the expression of key atrophy-related proteins.[2]Data not available.

Note: The absence of data for other cell types, especially cancer cell lines, represents a significant gap in the current understanding of this compound's full activity spectrum.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

cluster_0 This compound Experimental Workflow A Cell Culture (e.g., BV2, C2C12) C Induction of Cellular Stress (e.g., LPS/ATP for BV2, Dexamethasone for C2C12) A->C Stress Induction B Treatment with this compound (Varying Concentrations) D Assessment of Cellular Viability (MTT Assay) B->D E Analysis of Apoptosis/Cell Cycle (Flow Cytometry) B->E F Quantification of Biomarkers (ELISA, Western Blot, RT-qPCR) B->F C->B Treatment

Figure 1: A generalized experimental workflow for assessing the bioactivity of this compound.

cluster_1 This compound Signaling Pathway in BV2 Microglia LPS LPS/ATP TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammation Neuroinflammation (IL-6, IL-1β, TNF-α) mTOR->Inflammation DichotomineB This compound DichotomineB->TLR4 DichotomineB->MyD88 DichotomineB->mTOR

Figure 2: The inhibitory effect of this compound on the TLR4/MyD88-mTOR signaling pathway in BV2 microglia.[1]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

The currently available data suggests that this compound possesses cell-type-specific biological activities, with notable anti-inflammatory effects in microglia and anti-atrophic properties in myotubes. These findings are promising for the potential development of therapeutics for neuroinflammatory disorders and muscle wasting conditions.

However, the lack of data on the effect of this compound on other cell types, particularly a diverse panel of cancer cell lines, is a critical knowledge gap. Future research should prioritize a comprehensive screening of this compound against various cancer cell lines to determine its potential as an anti-cancer agent. Such studies should aim to establish IC50 values and elucidate the underlying mechanisms of action. A broader investigation into its effects on other normal cell types would also be beneficial for a complete safety and activity profile. This will be essential for fully understanding the therapeutic potential and limitations of this compound.

References

Dichotomine B: A Comparative Analysis Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dichotomine B, a β-carboline alkaloid, against established anti-inflammatory drugs. The objective is to benchmark its anti-inflammatory profile by examining its mechanism of action and effects on key inflammatory mediators, supported by available experimental data.

Comparative Performance Data

Parameter This compound Dexamethasone Diclofenac Reference Standard
Mechanism of Action Inhibition of TLR4/MyD88-mTOR signaling pathway.[1]Glucocorticoid receptor agonist; suppresses neutrophil migration and decreases lymphocyte proliferation.[2][3]Non-selective cyclooxygenase (COX) inhibitor.N/A
Effect on Pro-inflammatory Cytokines Significantly decreases levels of IL-6, IL-1β, and TNF-α in LPS/ATP-stimulated BV2 microglia.[1]Broadly suppresses the expression of multiple pro-inflammatory cytokines.Indirectly reduces cytokine production by inhibiting prostaglandin synthesis.N/A
Target Pathway TLR4/MyD88/NF-κB.[1]Glucocorticoid Receptor signaling.Cyclooxygenase (COX) pathway.N/A

Experimental Protocols

The data for this compound's effect on pro-inflammatory cytokines is based on studies conducted on BV2 microglia cells. The following is a detailed methodology for the key experiments cited.

Cell Culture and Treatment

BV2 microglia cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the experiment, cells were divided into several groups: a control group, a model group stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to induce an inflammatory response, and treatment groups where stimulated cells were exposed to varying concentrations of this compound.[1]

Cytokine Quantification

The levels of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The absorbance was measured at the appropriate wavelength, and the cytokine concentrations were determined by comparison with a standard curve.[1]

Western Blot Analysis

To investigate the mechanism of action, the protein expression levels of key components of the TLR4/MyD88-mTOR signaling pathway were determined by Western blot analysis. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against TLR4, MyD88, and other target proteins. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involved and a general workflow for evaluating anti-inflammatory compounds.

G cluster_0 Cell Stimulation and Treatment cluster_1 Downstream Analysis BV2 Microglia Cells BV2 Microglia Cells LPS/ATP Stimulation LPS/ATP Stimulation BV2 Microglia Cells->LPS/ATP Stimulation Induces Inflammation This compound Treatment This compound Treatment LPS/ATP Stimulation->this compound Treatment Intervention Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) This compound Treatment->Cytokine Measurement (ELISA) Quantify IL-6, IL-1β, TNF-α Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Assess Protein Expression (TLR4, MyD88, etc.)

Experimental workflow for evaluating the anti-inflammatory effects of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines Transcription DichotomineB This compound DichotomineB->TLR4 Inhibition DichotomineB->MyD88 Inhibition

This compound's inhibitory action on the TLR4/MyD88/NF-κB signaling pathway.

G MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-1 / COX-2 COX1_2 COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX1_2 Inhibition Dexamethasone Dexamethasone PhospholipaseA2 Phospholipase A2 Dexamethasone->PhospholipaseA2 Inhibition

Mechanism of action for standard anti-inflammatory drugs, Dexamethasone and Diclofenac.

References

A Comparative Analysis of Dichotomine B and Other Natural Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of dichotomine B, a β-carboline alkaloid, and other prominent natural compounds with neuroprotective properties. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their mechanisms of action, supported by experimental data and detailed methodologies.

Introduction to Neuroprotective Compounds

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on natural compounds as potential therapeutic agents to combat these conditions. These compounds, derived from plants and other natural sources, often exhibit potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide will compare this compound to other well-studied natural neuroprotective compounds, including flavonoids, other alkaloids, and terpenoids.

This compound: A Promising Neuroprotective Alkaloid

This compound is a β-carboline alkaloid isolated from Stellariae Radix. Recent studies have highlighted its potential in neuroprotection, primarily through its anti-neuroinflammatory effects. Research has shown that this compound can attenuate neuroinflammatory responses in microglia by regulating the TLR4/MyD88-mTOR signaling pathway.[1] This pathway is a critical component of the innate immune system and its modulation can significantly impact neuroinflammation. Additionally, this compound has been observed to have anti-atrophic effects on skeletal muscle, which may have implications for related neurodegenerative processes.[2][3]

Comparative Analysis with Other Natural Compounds

To provide a clear comparison, we will examine this compound alongside representative compounds from three major classes of natural neuroprotective agents: flavonoids, other alkaloids, and terpenoids.

Data Summary

The following table summarizes the key characteristics and neuroprotective mechanisms of this compound and selected natural compounds.

Compound ClassCompoundPrimary Mechanism(s) of ActionKey Signaling PathwaysSource(s)
Alkaloid (β-carboline) This compound Anti-neuroinflammatoryTLR4/MyD88-mTORStellariae Radix
Flavonoid QuercetinAntioxidant, Anti-inflammatory, Anti-apoptoticPI3K/Akt, MAPK, NF-κBFruits, Vegetables
Alkaloid (Isoquinoline) BerberineAnti-inflammatory, Antioxidant, Anti-apoptotic, AChE inhibitionAMPK, MAPK, Nrf2Berberis species
Terpenoid CurcuminAntioxidant, Anti-inflammatory, Anti-amyloidogenicNrf2, NF-κB, PI3K/AktCurcuma longa
Flavonoids: Potent Antioxidants and Anti-inflammatories

Flavonoids are a diverse group of polyphenolic compounds found in many fruits and vegetables. They are well-documented for their neuroprotective effects, which are attributed to their ability to scavenge free radicals, reduce inflammation, and inhibit apoptosis.[4][5][6] Flavonoids can modulate critical signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to enhanced neuronal survival and synaptic plasticity.[4][7]

Other Alkaloids: Diverse Mechanisms of Neuroprotection

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This group exhibits a wide range of pharmacological activities, including neuroprotection.[8][9][10] Many alkaloids exert their effects by inhibiting acetylcholinesterase (AChE), reducing oxidative stress, and modulating neurotransmitter systems.[10] For instance, some alkaloids from Uncaria rhynchophylla have been shown to reduce ROS generation and inhibit caspase activation.[11]

Terpenoids: Modulators of Key Signaling Pathways

Terpenoids represent a large and diverse class of naturally occurring organic chemicals derived from isoprene. Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties.[12][13] Many terpenoids have been shown to modulate the PI3K/Akt pathway, which is crucial for neuronal growth and survival.[14] They can also influence other signaling pathways associated with neuroinflammation and oxidative stress.[12]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and other natural compounds are mediated through complex signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

This compound and the TLR4/MyD88-mTOR Pathway

This compound has been shown to inhibit the TLR4/MyD88-mTOR signaling pathway in lipopolysaccharide (LPS)-activated microglia.[1] This pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), leading to the recruitment of the adaptor protein MyD88. This triggers a downstream cascade that activates mTOR, a key regulator of cellular metabolism and inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines.

TLR4_MyD88_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammation Neuroinflammation mTOR->Inflammation DichotomineB This compound DichotomineB->mTOR inhibits

Figure 1: this compound inhibits the TLR4/MyD88-mTOR pathway.

General Neuroprotective Signaling Pathways

Many natural compounds, including flavonoids and terpenoids, converge on common signaling pathways to exert their neuroprotective effects. The PI3K/Akt and MAPK pathways are central to these mechanisms.

General_Neuroprotective_Pathways cluster_stimuli Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress Neurotoxins PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt MAPK MAPK Pathway Stress->MAPK NFkB NF-κB Pathway Stress->NFkB Survival Neuronal Survival Synaptic Plasticity PI3K_Akt->Survival Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation NaturalCompounds Flavonoids, Terpenoids, etc. NaturalCompounds->PI3K_Akt activate NaturalCompounds->MAPK modulate NaturalCompounds->NFkB inhibit

Figure 2: General signaling pathways modulated by natural neuroprotective compounds.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours). Include a vehicle control and a positive control for neurotoxicity (e.g., H2O2 or MPP+).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a percentage of the control.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

Methodology:

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, TLR4, MyD88, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a natural compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin Induce Neurotoxicity (e.g., H2O2, MPP+) CellCulture->Toxin Treatment Treat with Natural Compound Toxin->Treatment Assays Perform Assays: - Cell Viability (MTT) - ROS Measurement - Western Blot Treatment->Assays AnimalModel Animal Model of Neurodegeneration Assays->AnimalModel Proceed if promising CompoundAdmin Administer Compound AnimalModel->CompoundAdmin Behavioral Behavioral Tests CompoundAdmin->Behavioral Histology Histological Analysis CompoundAdmin->Histology

Figure 3: General experimental workflow for neuroprotective compound screening.

Conclusion

This compound presents a novel and promising avenue for neuroprotective drug discovery, particularly due to its targeted action on the TLR4/MyD88-mTOR neuroinflammatory pathway. While other natural compounds like flavonoids, alkaloids, and terpenoids offer broader antioxidant and anti-inflammatory benefits, the specific mechanism of this compound warrants further investigation. This comparative guide provides a foundational understanding for researchers to explore the therapeutic potential of these natural agents in combating neurodegenerative diseases. Future studies should focus on direct comparative experiments to elucidate the relative potency and efficacy of these compounds in various models of neurodegeneration.

References

Evaluating the Specificity of Dichotomine B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of dichotomine B's mechanism of action against well-characterized inhibitors of the PI3K/Akt/mTOR and AMPK signaling pathways. While direct enzymatic activity data for this compound is not currently available in the public domain, this guide leverages existing cellular and phenotypic data to offer a comparative perspective on its potential specificity.

Introduction to the Signaling Pathways

This compound has been shown to exert its effects by modulating two critical signaling pathways involved in cell growth, metabolism, and protein homeostasis: the PI3K/Akt/mTOR pathway and the AMPK pathway.

  • The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and growth. Its aberrant activation is implicated in various diseases, including cancer and metabolic disorders. Inhibition of this pathway is a key therapeutic strategy.

  • The AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When activated by low energy levels, it promotes catabolic processes to generate ATP while inhibiting anabolic, energy-consuming pathways.

This compound's therapeutic potential in preventing muscle atrophy appears to stem from its influence on these pathways, leading to the downstream suppression of key atrophy-related proteins: FoxO3a, MuRF-1, and Atrogin-1.

Comparative Data Presentation

To objectively evaluate the specificity of this compound, its cellular effects are compared with those of PI-103, a potent and well-characterized dual inhibitor of PI3K and mTOR, and AICAR, a widely used pharmacological activator of AMPK.

Table 1: Cellular and Phenotypic Effects of this compound on C2C12 Myotubes

ParameterTreatment ConditionThis compound ConcentrationObserved EffectCitation
Myotube DiameterDexamethasone-induced atrophy10 µMSignificant preservation of myotube diameter[1]
30 µMSignificant preservation of myotube diameter[1]
Myotube DiameterStarvation-induced atrophy1 µMSignificant increase in myotube diameter[1]
10 µMSignificant increase in myotube diameter[1]
FoxO3a Protein ExpressionStarvation-induced atrophy1 µMDose-dependent reduction[1]
10 µMDose-dependent reduction[1]
Atrogin-1 Protein ExpressionDexamethasone-induced atrophy10 µMSuppression of upregulation[1]
30 µMSuppression of upregulation[1]
Atrogin-1 Protein ExpressionStarvation-induced atrophy1 µMDose-dependent reduction[1]
10 µMDose-dependent reduction[1]
MuRF-1 Protein ExpressionDexamethasone-induced atrophy10 µMSuppression of upregulation[1]
30 µMSuppression of upregulation[1]
MuRF-1 Protein ExpressionStarvation-induced atrophy1 µMDose-dependent reduction[1]
10 µMDose-dependent reduction[1]

Table 2: Biochemical Activity of Comparator Compounds

CompoundTarget(s)IC50 / EC50Citation
PI-103 PI3Kα8 nM[2][3]
PI3Kβ88 nM[2][3]
PI3Kδ48 nM[2][3]
PI3Kγ150 nM[2][3]
mTORC120 nM[2][3]
mTORC283 nM[2][3]
DNA-PK2 nM[2][3]
AICAR AMPK~0.5 - 2 mM (in various cell types)[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general workflow for evaluating compound effects on protein phosphorylation.

G cluster_0 PI3K/Akt/mTOR Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis_Growth Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis_Growth Dichotomine_B_PI3K This compound (Putative Inhibition) Dichotomine_B_PI3K->PI3K PI103 PI-103 PI103->PI3K PI103->mTORC1

PI3K/Akt/mTOR signaling pathway with putative points of inhibition.

G cluster_1 AMPK Pathway and Downstream Effects Low_Energy Low Energy State (High AMP:ATP ratio) AMPK AMPK Low_Energy->AMPK FoxO3a FoxO3a AMPK->FoxO3a inhibits Atrogin1_MuRF1 Atrogin-1/MuRF-1 FoxO3a->Atrogin1_MuRF1 promotes transcription Protein_Degradation Protein Degradation Atrogin1_MuRF1->Protein_Degradation Dichotomine_B_AMPK This compound (Putative Activation) Dichotomine_B_AMPK->AMPK AICAR AICAR AICAR->AMPK

AMPK pathway and its role in regulating protein degradation.

G cluster_2 Experimental Workflow: Western Blot for Protein Phosphorylation Cell_Culture 1. C2C12 Myotube Culture & Treatment with Compound Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., with BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-phospho-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

A generalized workflow for Western blot analysis.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

1. In Vitro Kinase Assay (for PI3K/mTOR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Materials:

    • Purified recombinant PI3K and/or mTOR enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • ATP solution.

    • Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).

    • Test compound (e.g., PI-103) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Add 2.5 µL of kinase buffer containing the substrate to each well of a 384-well plate.

    • Add 0.5 µL of the test compound at various dilutions in DMSO.

    • Add 2 µL of the purified kinase enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the detection reagent (e.g., by measuring luminescence to quantify ADP production).

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular AMPK Activation Assay

  • Objective: To determine the half-maximal effective concentration (EC50) of a compound for AMPK activation in a cellular context.

  • Materials:

    • C2C12 myotubes.

    • Cell culture medium.

    • Test compound (e.g., AICAR) at various concentrations.

    • Lysis buffer containing phosphatase and protease inhibitors.

    • Antibodies for Western blotting: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC.

  • Procedure:

    • Seed C2C12 myoblasts and differentiate them into myotubes.

    • Treat the myotubes with various concentrations of the test compound for a specified time (e.g., 30 minutes to 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis as described in Protocol 3, using antibodies against phosphorylated and total AMPK and its substrate ACC.

    • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for AMPK and ACC at each compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

3. Western Blot Analysis for Protein Expression and Phosphorylation in C2C12 Cells

  • Objective: To quantify the relative expression levels of total and phosphorylated proteins in C2C12 cells following treatment.

  • Materials:

    • Treated C2C12 cell lysates.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% BSA in TBST for phosphoproteins).

    • Primary antibodies (e.g., anti-FoxO3a, anti-MuRF-1, anti-Atrogin-1, anti-phospho-Akt, anti-total Akt).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Discussion and Conclusion

The available data suggests that this compound modulates the PI3K/Akt/mTOR and AMPK signaling pathways, leading to a reduction in key markers of muscle atrophy. The dose-dependent effects on myotube diameter and the expression of FoxO3a, MuRF-1, and Atrogin-1 provide strong evidence for its biological activity in a cellular context.

However, a direct assessment of this compound's specificity is currently limited by the lack of publicly available biochemical data, such as IC50 values from in vitro kinase assays. In contrast, compounds like PI-103 have been extensively characterized and demonstrate potent, multi-targeted inhibition of PI3K isoforms and mTOR. This high potency and defined target profile make PI-103 a valuable tool for research, but also highlight the potential for off-target effects due to its broad activity within the PI3K family and on DNA-PK.[2][3]

Similarly, while AICAR is a widely used AMPK activator, it requires intracellular conversion to its active form, ZMP, and typically acts in the millimolar concentration range in cell-based assays.[4][5] Its mechanism is indirect in that it mimics the effect of AMP.

Future Directions:

To comprehensively evaluate the specificity of this compound, the following experimental data would be required:

  • In vitro kinase profiling: Screening this compound against a broad panel of kinases would provide a clear profile of its direct targets and off-targets.

  • Direct enzymatic assays: Determining the IC50 or EC50 values of this compound against purified PI3K isoforms, Akt, mTOR, and AMPK would allow for a direct quantitative comparison with other inhibitors and activators.

  • Cellular target engagement assays: Techniques such as cellular thermal shift assays (CETSA) could confirm the direct binding of this compound to its putative targets within a cellular environment.

References

Independent Verification of Dichotomine B's Therapeutic Potential in Muscle Atrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle atrophy, the progressive loss of muscle mass and function, presents a significant challenge in various clinical settings, including aging (sarcopenia), disuse, and chronic diseases. The identification of novel therapeutic agents to counteract muscle wasting is a critical area of research. Recently, dichotomine B, a β-carboline alkaloid isolated from Stellaria dichotoma, has emerged as a potential candidate for mitigating muscle atrophy. A key study by Yoo et al. (2022) has provided the foundational evidence for its anti-atrophic effects.[1][2] This guide aims to provide an objective comparison of this compound's therapeutic potential with established, naturally derived alternatives—beta-hydroxy-beta-methylbutyrate (HMB) and ursolic acid—supported by available experimental data. It is important to note that the data on this compound currently originates from a single research group, and independent verification is pending.

Comparative Analysis of Anti-Atrophic Compounds

The therapeutic potential of this compound is benchmarked against HMB, a metabolite of the amino acid leucine, and ursolic acid, a pentacyclic triterpenoid found in various plants. Both HMB and ursolic acid have been more extensively studied for their roles in muscle health.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro and in vivo studies on the effects of this compound, HMB, and ursolic acid on key markers of muscle atrophy.

Parameter This compound Beta-Hydroxy-Beta-Methylbutyrate (HMB) Ursolic Acid
In Vitro Model Dexamethasone-induced atrophy in C2C12 myotubesDexamethasone-induced atrophy in L6 myotubesDexamethasone-induced atrophy in C2C12 myotubes
Effective Concentration 10-30 µM (significantly reversed myotube thinning)[1]Not specified, but attenuated dexamethasone effects[3]Not specified, but suppressed glucocorticoid-induced protein loss
Effect on Myotube Diameter Significantly preserved myotube diameter at 1 and 10 µM under starvation conditions.[1]Attenuated the reduction in myotube size caused by dexamethasone.[3]No specific data on diameter, but blocked the loss of muscle mass.
Effect on Atrogin-1 Expression Suppressed expression in DEX-treated myotubes and starved mice.[1]Attenuated the increase in expression caused by dexamethasone.[3]Decreased expression in a mouse model of peripheral neuropathy.[4]
Effect on MuRF-1 Expression Suppressed expression in DEX-treated myotubes.[1]Attenuated the increase in expression caused by dexamethasone.[3]Decreased expression in a mouse model of peripheral neuropathy.[4]
In Vivo Model Starvation-induced muscle atrophy in C57BL/6J miceDexamethasone-induced muscle atrophy in ratsDexamethasone-induced muscle wasting in mice
Dosage 10 mg/kg (intraperitoneal injection)[1]Not specifiedNot specified
Effect on Muscle Mass Prevented the loss of tibialis anterior and soleus muscle mass during starvation.[1]No significant differences in soleus weight were observed in one study.[5]Blocked the loss of muscle mass.
Effect on Muscle Strength Significantly preserved grip strength in starved mice.[1]Ameliorated the decrease in hindlimb force in rats.[5]No specific data on strength in this model.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in Muscle Atrophy

This compound is proposed to exert its anti-atrophic effects by modulating the Forkhead box O3 (FoxO3a)-mediated signaling pathway, a critical regulator of muscle protein degradation. Under atrophic conditions, FoxO3a translocates to the nucleus and upregulates the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF-1, leading to the breakdown of muscle proteins. This compound appears to suppress the expression of these key atrophic biomarkers.[1]

DichotomineB_Pathway cluster_atrophy Atrophic Stimuli (e.g., Dexamethasone, Starvation) cluster_cell Muscle Cell cluster_intervention Therapeutic Intervention Atrophy Atrophic Stimuli FoxO3a FoxO3a Activation Atrophy->FoxO3a Nuclear_Translocation Nuclear Translocation FoxO3a->Nuclear_Translocation Atrogenes ↑ Atrogin-1 & MuRF-1 Expression Nuclear_Translocation->Atrogenes Proteolysis ↑ Protein Degradation Atrogenes->Proteolysis Muscle_Atrophy Muscle Atrophy Proteolysis->Muscle_Atrophy DichotomineB This compound DichotomineB->FoxO3a Inhibits

Proposed mechanism of this compound in preventing muscle atrophy.
General Experimental Workflow for Evaluating Anti-Atrophic Compounds

The evaluation of potential anti-atrophic compounds typically follows a standardized workflow, progressing from in vitro cellular models to in vivo animal studies. This systematic approach allows for the initial screening of efficacy and mechanism of action, followed by validation in a more complex biological system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Verification C2C12 C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12->Differentiation Induction Induce Atrophy (e.g., Dexamethasone) Differentiation->Induction Treatment Treat with Compound (this compound / Alternatives) Induction->Treatment Analysis_vitro Analysis: - Myotube Diameter - Protein Expression (MHC, Atrogin-1, MuRF-1) - Fusion Index Treatment->Analysis_vitro Animal_Model Animal Model (e.g., Starvation-induced) Analysis_vitro->Animal_Model Proceed if promising Treatment_vivo Administer Compound Animal_Model->Treatment_vivo Analysis_vivo Analysis: - Muscle Mass - Grip Strength - Protein Expression Treatment_vivo->Analysis_vivo

A generalized workflow for testing anti-atrophic compounds.

Detailed Experimental Protocols

This compound: In Vitro Dexamethasone-Induced Myotube Atrophy Model
  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and then differentiated into myotubes.

  • Induction of Atrophy: Myotubes are treated with 10 µM dexamethasone (DEX) for 24 hours to induce atrophy.[1]

  • Treatment: this compound is co-administered with DEX at concentrations of 10 or 30 µM.[1]

  • Analysis:

    • Immunofluorescence: Myosin heavy chain (MHC) expression is visualized to assess myotube morphology and diameter.

    • Western Blotting: Protein levels of MHC, FoxO3a, MuRF-1, and Atrogin-1 are quantified.

    • Fusion Index: The ratio of nuclei within myotubes to the total number of nuclei is calculated to assess myotube formation.[1]

This compound: In Vivo Starvation-Induced Muscle Atrophy Model
  • Animal Model: C57BL/6J mice are subjected to a 48-hour fasting period to induce muscle atrophy.[1]

  • Treatment: A single intraperitoneal injection of this compound (10 mg/kg) is administered at the beginning of the fasting period.[1]

  • Analysis:

    • Grip Strength: Forelimb grip strength is measured to assess muscle function.

    • Muscle Mass: The wet weight of the tibialis anterior and soleus muscles is measured.

    • Western Blotting: Protein levels of MHC and Atrogin-1 in the tibialis anterior muscle are quantified.[1]

Comparative Compounds: Methodological Considerations

The experimental protocols for HMB and ursolic acid vary across studies. For instance, in vitro studies with HMB have been conducted on L6 myotubes, and various in vivo models of atrophy have been used for both compounds, including those induced by chronic kidney disease or denervation, in addition to dexamethasone. These variations should be considered when directly comparing the quantitative outcomes.

Conclusion and Future Directions

The initial findings on this compound are promising, suggesting its potential as a novel therapeutic agent for muscle atrophy by targeting the FoxO3a-Atrogin-1/MuRF-1 signaling pathway. However, the current evidence is limited to a single study. Independent verification of these findings by the broader scientific community is a crucial next step to validate its therapeutic potential. Further research should also focus on dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a wider range of preclinical models of muscle wasting. Comparative studies with standardized protocols against established compounds like HMB and ursolic acid will be essential to definitively position this compound in the landscape of potential therapies for muscle atrophy.

References

Safety Operating Guide

Navigating the Safe Disposal of Dichotomine B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the pioneering fields of drug development and scientific research, the responsible management of chemical compounds is paramount. Dichotomine B, a β-carboline alkaloid, requires meticulous handling throughout its lifecycle, including its final disposal.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. As a research chemical, its toxicological properties may not be fully characterized. Therefore, standard precautions for handling hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations for hazardous waste.[5][6][7] The following protocol outlines a standard operating procedure for its disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated labware such as vials, pipette tips, and filter paper.

Proper segregation is critical to prevent unintended chemical reactions. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container and should not be mixed with other waste streams unless compatibility has been confirmed.[5][8]

Step 2: Waste Collection and Containerization

Select a waste container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is generally suitable.

  • For Solid Waste: Collect pure this compound powder and contaminated solids (e.g., weighing paper, gloves) in a designated solid waste container.

  • For Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. If this compound is dissolved in a flammable solvent, the waste should be treated as flammable.

Step 3: Labeling of Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The CAS Number: 755036-41-0.[1][3]

  • The composition and approximate concentration of the waste.

  • The date accumulation started.

  • The name and contact information of the generating laboratory.

Step 4: Storage of Hazardous Waste

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.

  • In secondary containment to capture any potential leaks.[8]

Keep the waste container closed at all times, except when adding waste.[5]

Step 5: Final Disposal

The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9] Do not attempt to dispose of this compound down the drain or in the regular trash.[5]

Data Presentation: Chemical and Physical Properties

A summary of the known properties of this compound is provided below for easy reference.

PropertyValueSource
Chemical Name This compound[1][3]
CAS Number 755036-41-0[1][3]
Molecular Formula C₁₄H₁₂N₂O₄[4]
Molecular Weight 272.26 g/mol [4]
Appearance Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Chemical Class β-Carboline Alkaloid[2]

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, a triple-rinse procedure is recommended.

  • Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).[1] Collect this first rinsate as hazardous waste.[5][7]

  • Second Rinse: Rinse the glassware again with the same solvent. This rinsate should also be collected as hazardous waste.

  • Final Rinse: Perform a final rinse with the solvent, which can also be collected as hazardous waste.

  • Washing: After the triple rinse, the glassware can be washed with soap and water.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DichotomineB_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Protocols for Handling Dichotomine B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling dichotomine B. It outlines procedural steps for personal protection and waste disposal to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric.
Coveralls ("Bunny Suit")For procedures with a high risk of aerosolization or splashing, full-body coveralls are recommended.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and aerosols.[1]
Face ShieldA full-face shield should be worn over safety goggles during procedures with a high risk of splashing.[1][2]
Respiratory Protection N95 or Higher RespiratorFor handling powders or when there is a risk of aerosol generation, a fit-tested N95 or higher-level respirator is required.[1][3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory at all times.[2][4]
Shoe CoversDisposable shoe covers should be worn in the designated handling area.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_setup handling_weigh Weighing and Aliquoting prep_setup->handling_weigh handling_dissolve Dissolving and Solution Preparation handling_weigh->handling_dissolve post_decon Decontaminate Work Surfaces handling_dissolve->post_decon post_doff Doff PPE in Designated Area post_decon->post_doff disp_solid Segregate Solid Waste post_doff->disp_solid disp_liquid Segregate Liquid Waste disp_solid->disp_liquid disp_label Label Waste Containers disp_liquid->disp_label disp_collection Arrange for Hazardous Waste Collection disp_label->disp_collection

Safe Handling Workflow Diagram

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Containment: All handling of this compound, especially of the solid form, must be conducted within a certified chemical fume hood or a similar containment device.

2. Handling:

  • Weighing: Use a dedicated, contained balance for weighing. Handle powders carefully to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

3. Post-Handling Decontamination:

  • Surface Decontamination: After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Remove the outer gloves first, followed by the gown, face shield, goggles, and inner gloves.

4. Waste Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and labware, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound or its waste down the drain or in regular trash.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.